Pycnogenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
174882-69-0 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Synonyms |
Pinus pinaster, bark extract |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Journey of Pycnogenol®: A Technical Guide to Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster Aiton). This compound® is a complex mixture of polyphenols, primarily composed of procyanidins (65-75%), which are biopolymers of catechin and epicatechin units.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of its constituents is fundamental to elucidating its mechanisms of action and therapeutic potential.
Absorption and Bioavailability: A Two-Phase Process
The bioavailability of this compound® constituents follows a distinct two-phase pattern, dictated by the molecular weight of its components.
-
Small Molecule Absorption: Low molecular weight compounds, including catechin, caffeic acid, ferulic acid, and taxifolin , are readily absorbed in the small intestine.[1][2][4] These molecules can be detected in the bloodstream as early as 30 minutes after oral ingestion.[5]
-
Microbial Metabolism of Procyanidins: The larger procyanidin oligomers and polymers, which constitute the bulk of this compound®, are not directly absorbed in the upper gastrointestinal tract.[1][2][4][5] They transit to the colon, where they undergo extensive metabolism by the gut microbiota. This microbial action breaks down the complex procyanidins into smaller, absorbable phenolic acid metabolites.[1][2][4][5] The most significant of these metabolites is 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M1) , which appears in the plasma approximately 6 to 8 hours after ingestion.[1][5][6]
The following diagram illustrates the metabolic pathway of this compound® from ingestion to the formation of key metabolites.
References
- 1. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacodynamic effects of this compound® in patients with severe osteoarthritis: a randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Profiling and Distribution of Metabolites of Procyanidin B2 in Mice by UPLC-DAD-ESI-IT-TOF-MSn Technique [frontiersin.org]
The Impact of Pycnogenol® on Endothelial Function and Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), and its effects on endothelial function and nitric oxide (NO) production. The endothelium plays a critical role in cardiovascular health, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis. This compound® has been shown in numerous preclinical and clinical studies to improve endothelial function through mechanisms that involve the enhancement of endothelial nitric oxide synthase (eNOS) activity and a reduction in oxidative stress. This document synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Critical Role of Endothelial Function
The endothelium, a monolayer of cells lining the interior surface of blood vessels, is a dynamic organ that regulates vascular tone, inflammation, and hemostasis. A primary mediator of these functions is nitric oxide (NO), a gaseous signaling molecule produced by the enzyme endothelial nitric oxide synthase (eNOS). NO induces smooth muscle relaxation, leading to vasodilation and increased blood flow. It also possesses anti-inflammatory, anti-proliferative, and anti-thrombotic properties.
Endothelial dysfunction is characterized by a reduction in the bioavailability of NO, often due to decreased eNOS activity or increased NO degradation by reactive oxygen species (ROS). This state is associated with a range of cardiovascular diseases, including hypertension, atherosclerosis, and coronary artery disease.[1][2] Therapeutic strategies aimed at improving endothelial function and increasing NO bioavailability are of significant interest in the prevention and treatment of these conditions.
This compound®: Mechanism of Action on the Endothelium
This compound® is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[3] Its beneficial effects on the cardiovascular system are attributed to its ability to modulate several key pathways involved in endothelial function.
Stimulation of Endothelial Nitric Oxide Synthase (eNOS)
A primary mechanism by which this compound® improves endothelial function is through the stimulation of eNOS.[1][2][4] This leads to an increased production of NO from its precursor, L-arginine.[1][2] Studies have shown that this compound® can enhance eNOS activity, resulting in endothelium-dependent vasodilation.[4][5] This effect is attributed to the direct action of this compound®'s metabolites on endothelial cells.[1][2]
Antioxidant and Anti-inflammatory Properties
Oxidative stress is a major contributor to endothelial dysfunction. An excess of ROS can lead to the uncoupling of eNOS, a state in which the enzyme produces superoxide instead of NO. This compound® is a potent antioxidant that can scavenge free radicals and reduce oxidative stress.[6][7] This helps to preserve the function of eNOS and maintain NO bioavailability. Furthermore, a metabolite of this compound®, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1), has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of NO during inflammation, which can be detrimental.[8][9]
Signaling Pathway of this compound® in Endothelial Cells
The following diagram illustrates the proposed signaling pathway through which this compound® exerts its effects on endothelial cells, leading to increased NO production and vasodilation.
Quantitative Data on the Effects of this compound®
Numerous clinical trials have investigated the effects of this compound® on markers of endothelial function and NO production. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound® on Flow-Mediated Dilation (FMD)
| Study Population | Dosage | Duration | Baseline FMD (%) | Post-Intervention FMD (%) | Percentage Improvement | Reference |
| Coronary Artery Disease Patients | 200 mg/day | 8 weeks | 5.3 ± 2.6 | 7.0 ± 3.1 | 32% | [7][10] |
| Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals | 150 mg/day | 8 weeks | 5.3 ± 3.4 | 8.2 ± 2.2 | 55% | [11][12] |
| Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals | 150 mg/day | 12 weeks | 5.3 ± 3.4 | 8.8 ± 3.1 | 66% | [11][12] |
Table 2: Effects of this compound® on Forearm Blood Flow (FBF) and Vasoactive Mediators
| Study Population | Dosage | Duration | Outcome Measure | Result | Reference |
| Healthy Young Men | 180 mg/day | 2 weeks | FBF response to acetylcholine | 42% increase | [13][14] |
| Hypertensive Patients | 100 mg/day | 12 weeks | Plasma Endothelin-1 | 17.8% decrease | [1][2][15] |
| Hypertensive Patients | 100 mg/day | 12 weeks | Plasma 6-keto prostaglandin F1α | Significant increase | [15] |
Table 3: Effects of this compound® on Markers of Oxidative Stress
| Study Population | Dosage | Duration | Outcome Measure | Result | Reference |
| Coronary Artery Disease Patients | 200 mg/day | 8 weeks | Plasma 15-F2t-Isoprostane | Significant decrease from 0.71 to 0.66 pg/mL | [6][7] |
| Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals | 150 mg/day | 12 weeks | Plasma Free Radicals | 20% reduction | [12] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in key studies investigating the effects of this compound® on endothelial function.
Measurement of Flow-Mediated Dilation (FMD)
The study by Enseleit et al. (2012) provides a representative protocol for assessing FMD.[7]
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.
-
Participants: 23 patients with stable coronary artery disease.
-
Intervention: 200 mg/day of this compound® or placebo for 8 weeks, with a 2-week washout period between treatments.
-
Procedure:
-
Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer.
-
Baseline diameter of the brachial artery is recorded.
-
A blood pressure cuff is placed on the forearm and inflated to 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and the brachial artery diameter is continuously monitored for 2 minutes.
-
FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter recorded after cuff deflation.
-
References
- 1. Improving endothelial health with a French maritime pine bark extract [nutraceuticalbusinessreview.com]
- 2. This compound.com [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelium-dependent vascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, French maritime pine bark extract, augments endothelium-dependent vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies [frontiersin.org]
- 7. Effects of this compound on endothelial function in patients with stable coronary artery disease: a double-blind, randomized, placebo-controlled, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilitated cellular uptake and suppression of inducible nitric oxide synthase by a metabolite of maritime pine bark extract (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilitated cellular uptake and suppression of inducible nitric oxide synthase by a metabolite of maritime pine bark extract (this compound). | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound® on endothelial dysfunction in borderline hypertensive, hyperlipidemic, and hyperglycemic individuals: the borderline study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound.com [this compound.com]
- 13. This compound.com [this compound.com]
- 14. medindia.net [medindia.net]
- 15. This compound, French maritime pine bark extract, improves endothelial function of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Pathways Modulated by Pycnogenol® Supplementation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth examination of the molecular pathways modulated by this compound supplementation. Through a comprehensive review of preclinical and clinical studies, this document elucidates the mechanisms by which this compound exerts its anti-inflammatory effects, focusing on the inhibition of key signaling cascades including Nuclear Factor-kappa B (NF-κB) and the arachidonic acid pathway. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Signaling pathway and experimental workflow diagrams are presented to visually articulate the complex interactions and methodologies.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. The search for safe and effective anti-inflammatory agents has led to the investigation of natural compounds, among which this compound has emerged as a promising candidate. Composed of a unique combination of procyanidins, bioflavonoids, and phenolic acids, this compound has been shown to modulate the inflammatory response through multiple mechanisms.[1][2] This guide synthesizes the current understanding of this compound's anti-inflammatory actions at the molecular level.
Core Anti-inflammatory Mechanisms of this compound
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]
This compound has been demonstrated to inhibit NF-κB activation.[5][6] Studies have shown that this compound supplementation can reduce the nuclear translocation of the p65 subunit of NF-κB.[3][7] This inhibitory action leads to a downstream reduction in the expression and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][8][9]
Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and the subsequent nuclear translocation of NF-κB, leading to reduced pro-inflammatory gene expression.
Modulation of the Arachidonic Acid Cascade
This compound also exerts significant control over the arachidonic acid (AA) metabolic pathway, which is responsible for the production of potent inflammatory mediators such as prostaglandins and leukotrienes. This is achieved through the inhibition of key enzymes: Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX).
This compound has been shown to inhibit both COX-1 and COX-2 enzymes.[10][11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[11] Clinical studies have demonstrated that this compound supplementation can reduce the gene expression of COX-2.[12][13] This inhibition of COX-2 is a key mechanism behind this compound's pain-relieving effects observed in conditions like osteoarthritis.[14]
In addition to COX enzymes, this compound inhibits 5-LOX, the key enzyme in the biosynthesis of leukotrienes.[12][13] Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions. By inhibiting 5-LOX gene expression, this compound can reduce the production of leukotrienes, contributing to its beneficial effects in managing conditions like asthma.
References
- 1. This compound: 39 randomised, double-blind, placebo-controlled clinical studies [nutraceuticalbusinessreview.com]
- 2. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates atherosclerosis by regulating lipid metabolism through the TLR4–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. This compound’s mechanisms of action explained: part II [nutraceuticalbusinessreview.com]
- 7. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrating network pharmacology and experimental verification to reveal the anti-inflammatory ingredients and molecular mechanism of this compound [frontiersin.org]
- 9. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 10. Inhibition of COX-1 and COX-2 activity by plasma of human volunteers after ingestion of French maritime pine bark extract (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound.com [this compound.com]
- 12. The anti-inflammatory pharmacology of this compound in humans involves COX-2 and 5-LOX mRNA expression in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound.com [this compound.com]
A Technical Guide to the Chemical Composition and Standardization of French Maritime Pine Bark Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
French Maritime Pine Bark Extract (PBE), derived from the bark of Pinus pinaster, is a complex mixture of bioactive compounds that has garnered significant attention in the pharmaceutical and nutraceutical industries. Its therapeutic potential is attributed to a rich composition of polyphenolic compounds, primarily proanthocyanidins. Standardization of this complex extract is crucial to ensure consistent quality, efficacy, and safety in clinical applications. This technical guide provides an in-depth overview of the chemical composition of commercially available standardized PBEs, detailed experimental protocols for their analysis, and an exploration of the key signaling pathways modulated by their bioactive constituents.
Chemical Composition of Standardized French Maritime Pine Bark Extracts
Several standardized extracts of French maritime pine bark are commercially available, each with a specific composition. The most well-researched of these is Pycnogenol®, followed by other extracts such as Flavangenol® and Oligopin®. Standardization primarily focuses on the total procyanidin content.[1][2] Procyanidins are polymers of catechin and epicatechin units.[3][4] Other significant components include phenolic acids and other flavonoids.[5]
The chemical composition of these extracts can vary depending on the specific extraction and purification processes employed.[5][6]
Table 1: Quantitative Composition of Commercially Available French Maritime Pine Bark Extracts
| Compound | This compound® | Flavangenol® | Oligopin® |
| Total Procyanidins | 65-75%[1][4][5] | Major component[7][8] | 67-75% (Oligomeric Procyanidins)[9][10] |
| Procyanidin B1 | Present | 5%[11] | Present |
| (+)-Catechin | Present[5] | 2.98%[11] | Present |
| (-)-Epicatechin | Present[5] | 0.23%[11] | Present |
| Taxifolin | 1.4% (14.35 µg/mg)[12] | Present | Present |
| Caffeic Acid | 0.2% (1.75 µg/mg)[12] | Present | Present |
| Ferulic Acid | 0.3% (3.25 µg/mg)[12] | Present | Present |
| Gallic Acid | Present[5] | Present | Present |
| Protocatechuic Acid | Present[5] | Present | Present |
| Vanillic Acid | Present[5] | Not Reported | Not Reported |
| p-Coumaric Acid | Present[5] | Not Reported | Not Reported |
| Flavonoid Dimers | Not Reported | Not Reported | 20%[9] |
| Tannins | Not Reported | Not Reported | < 1%[9] |
Note: "Present" indicates that the compound has been identified in the extract, but specific quantitative data was not available in the reviewed literature.
Experimental Protocols for Analysis
The accurate quantification of the bioactive compounds in French maritime pine bark extract is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis
This protocol describes a validated HPLC method for the simultaneous quantification of seven phenolic compounds in pine bark extract: protocatechuic acid, procyanidin B1, procyanidin B3, catechin, ferulic acid, taxifolin, and quercetin.[13][14]
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: SupelcoSil LC-18 column (250 × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-9 min: 6% B
-
9-19 min: 7% B
-
19-24 min: 9% B
-
24-28 min: 17% B
-
28-33 min: 35% B
-
33-37 min: 85% B
-
37-40 min: 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelengths:
-
280 nm for protocatechuic acid, procyanidin B1, procyanidin B3, (+)-catechin, ferulic acid, and taxifolin.
-
365 nm for quercetin.
-
-
Sample Preparation: Pine bark extract is dissolved in 50% (v/v) methanol and filtered through a 0.45 µm membrane filter before injection.
-
Standard Preparation: Stock solutions of the seven phenolic standards are prepared in methanol and diluted to create a calibration curve.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC analysis of phenolic compounds in French maritime pine bark extract.
Key Signaling Pathways Modulated by French Maritime Pine Bark Extract
The therapeutic effects of French maritime pine bark extract are mediated through its interaction with various cellular signaling pathways, primarily those involved in inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that this compound® can inhibit the activation of NF-κB.[1][3][5][15] This inhibition is thought to occur through the suppression of p65 translocation into the nucleus.[3] One proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[16]
Regulation of Matrix Metalloproteinase-9 (MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial in inflammation and tissue remodeling. This compound® has been shown to inhibit the release and activity of MMP-9 from human monocytes.[1][15][17] This inhibitory effect is linked to the suppression of NF-κB activation, as the MMP-9 gene is a downstream target of NF-κB.
Conclusion
The chemical composition and standardization of French maritime pine bark extract are critical for its development as a therapeutic agent. The high concentration of procyanidins, along with other phenolic compounds, contributes to its diverse pharmacological activities. The detailed analytical protocols provided in this guide are essential for ensuring the quality and consistency of PBE products. Furthermore, the elucidation of its mechanisms of action, particularly the inhibition of the NF-κB pathway and MMP-9, provides a scientific basis for its clinical applications in inflammatory and age-related diseases. Further research is warranted to fully characterize the composition of various commercial extracts and to explore the synergistic effects of their individual components.
References
- 1. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 4. This compound: a blend of procyanidins with multifaceted therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the systemic toxicity and mutagenicity of OLIGOPIN®, procyanidolic oligomers (OPC) extracted from French Maritime Pine Bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flavangenol, an extract of French maritime pine bark on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavangenol (pine bark extract) and its major component procyanidin B1 enhance fatty acid oxidation in fat-loaded models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligopin®: 6 Health Benefits of Pine Bark Extract | Lipa Pharmaceuticals [lipa.com.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract | Semantic Scholar [semanticscholar.org]
- 15. Inhibition of NF-kappaB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates atherosclerosis by regulating lipid metabolism through the TLR4–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant activity and inhibition of matrix metalloproteinases by metabolites of maritime pine bark extract (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Analysis of Pycnogenol®: A Technical Guide to its Free Radical Scavenging Capabilities
For Immediate Release
GENEVA, Switzerland – A comprehensive technical guide detailing the in vitro free radical scavenging capacity of Pycnogenol®, the standardized French maritime pine bark extract, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the antioxidant mechanisms of this compound®, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
This compound® is a potent antioxidant that exhibits a multi-faceted approach to combating oxidative stress. In vitro studies have consistently demonstrated its ability to neutralize a wide array of reactive oxygen and nitrogen species (ROS/RNS), enhance the endogenous antioxidant defense systems, and modulate signaling pathways involved in the inflammatory response to oxidative damage.
Quantitative Assessment of Free Radical Scavenging
The antioxidant potential of this compound® has been quantified using several established in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation, reveals a significant antioxidant capacity for this compound®. Furthermore, its efficacy in scavenging various free radicals is demonstrated through assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and cellular antioxidant activity assays.
| Assay | Method | Result | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the scavenging of peroxyl radicals. | 5.4 ± 0.3 µmol Trolox Equivalents/mg | |
| Cell-Based Antioxidant Activity | Measures the inhibition of DCFH oxidation induced by tert-butyl hydroperoxide. | IC50: 1.5 ± 0.2 µg/mL | |
| DPPH Radical Scavenging Activity | Measures the ability to scavenge the stable DPPH radical. | IC50: 285 µg/mL (in CHO cells) | |
| Lipid Peroxidation Inhibition | Assesses the protection of lipids from peroxidation. | Significant inhibition at concentrations as low as 25 ng/mL |
Mechanisms of Action: A Deeper Look into Cellular Signaling
This compound® exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that are central to the cellular response to oxidative stress.
Inhibition of Pro-inflammatory Signaling
This compound® has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of inflammatory responses. By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound® effectively downregulates the expression of pro-inflammatory genes.
Similarly, this compound® has been demonstrated to suppress the activation of Activator Protein-1 (AP-1), another transcription factor involved in inflammation and cell proliferation, by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).
Enhancement of Endogenous Antioxidant Defenses
This compound® has been observed to upregulate the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) gene. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased synthesis of a suite of protective antioxidant enzymes, thereby bolstering the cell's intrinsic defense against oxidative damage.
Furthermore, this compound® has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in the cellular response to oxidative stress.
Detailed Experimental Protocols
This guide provides detailed methodologies for the key in vitro assays used to evaluate the free radical scavenging capacity of this compound®.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
Workflow:
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.
Workflow:
The Modulatory Effects of Pycnogenol® on Core Cellular Signaling Pathways: A Technical Guide for Researchers
Introduction
Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, phenolic acids, and bioflavonoids. A growing body of scientific evidence has elucidated its potent antioxidant and anti-inflammatory properties. For researchers and drug development professionals, understanding the molecular mechanisms underlying these effects is paramount. This technical guide provides an in-depth analysis of this compound's interactions with key cell signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further investigation and application.
Anti-Inflammatory Pathways: NF-κB and COX/iNOS Signaling
This compound® exerts significant anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling cascade and the expression of downstream inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Inhibition of NF-κB Activation
The NF-κB pathway is a central regulator of the inflammatory response. This compound® has been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Data on NF-κB Pathway Modulation by this compound®
| Parameter | Cell Line/Model | Treatment Conditions | Result | Reference |
| NF-κB p65 nuclear translocation | Human monocytes (ex vivo) | Plasma from volunteers after 5 days of 200 mg/day this compound® | Mean inhibition of 15.5% (range: 6% to 25%) | [1] |
| NF-κB activation | Human vascular endothelial cells (HUVECs) | Pretreatment with this compound® | Concentration-dependent suppression of TNF-α-induced NF-κB activation | [2] |
| iNOS mRNA expression | LPS-stimulated BV2 microglial cells | Pre-treatment with 25 µg/mL and 50 µg/mL this compound® | Reduction to 76% and 43% of LPS-stimulated levels, respectively | [3] |
| NO production | LPS-stimulated BV2 microglial cells | Pre-treatment with 50 µg/mL this compound® | Reduction to 45% of LPS-stimulated levels | [3] |
Experimental Protocol: Analysis of NF-κB p65 Subunit Translocation
-
Cell Culture: Human monocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Plasma from healthy volunteers, obtained before and after 5 days of oral this compound® supplementation (200 mg/day), is added to the monocyte cultures. Cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.[1]
-
Nuclear Extraction: Following incubation, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit.
-
Quantification of p65: The concentration of the p65 subunit of NF-κB in the nuclear extracts is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.[1]
Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway
References
- 1. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dropyl500.com [dropyl500.com]
- 3. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Use of Pine Bark Extract in Traditional Medicine: A Technical Guide for Researchers
Introduction
The use of pine bark and its derivatives in traditional medicine spans centuries and continents, from the indigenous peoples of North America to practitioners of Ayurvedic and traditional Chinese medicine.[1][2] Historically valued for its therapeutic properties, various parts of the Pinus species have been used to treat a wide range of ailments, including inflammatory diseases, wounds, and respiratory conditions.[3] The account of French explorer Jacques Cartier, whose crew was saved from scurvy in 1534 by a tea made from pine bark and needles, is a well-documented example of its historical significance.[3][4][5] This historical knowledge has paved the way for modern scientific investigation into the extract's potent bioactive compounds, primarily oligomeric proanthocyanidins (OPCs), which exhibit significant antioxidant and anti-inflammatory effects.[4][5][6] This guide provides a technical overview of the historical and traditional applications of pine bark extract, summarizing available data, preparation methods, and the underlying biochemical mechanisms for an audience of researchers and drug development professionals.
Traditional Uses of Pinus Species in Medicine
The ethnobotanical record reveals a rich history of pine bark utilization across diverse cultures. Preparations were typically in the form of decoctions, poultices, and powders, applied both internally and externally.
Data Presentation: Summary of Traditional Applications
The following table summarizes the traditional medicinal uses of various Pinus species, detailing the plant part used, preparation method, and the ailments treated.
| Pinus Species | Part Used | Traditional Preparation | Ailment Treated | Region / System |
| Pinus spp. (General) | Bark, Needles | Tea (Decoction) | Scurvy, Wounds | Indigenous North American |
| Pinus spp. (General) | Inner Bark | Poultice, Wash | Antimicrobial for wounds | North American Ethnobotany |
| Pinus strobus (White Pine) | Bark | Cold Water Extraction (Tea) | Immune support (High Vitamin C) | North American Ethnobotany |
| Pinus spp. | Knotty Wood | Infusion in wine | Joint pain (topical) | Traditional Chinese Medicine |
| Pinus spp. | Bark, Needles | Decoction | Skin, eye, throat, and ear afflictions | Ayurvedic, Unani (Indian Himalayas)[1] |
| P. roxburghii, P. wallichiana | Various parts | Various | Oxidative and inflammatory conditions | Indian Himalayas[1] |
| Pinus spp. | Bark | Decoction | Respiratory and urinary system disorders | Turkish Folk Medicine[7] |
| Pinus nigra, P. brutia | Bark, Resin | Decoction, Tar | Skin diseases, Digestive system disorders | Turkish Folk Medicine[7] |
| Picea abies, Pinus sylvestris | Resin, Young Shoots | Syrup, Decoction | Respiratory disorders, Dental problems | Transylvanian Ethnomedicine[8] |
Quantitative Data: Modern Clinical Dosages for Context
While precise historical dosages are not well-documented, modern clinical trials provide quantitative data on the use of standardized pine bark extracts (like Pycnogenol®) for various conditions. This information is crucial for researchers aiming to correlate traditional uses with contemporary therapeutic applications.
| Condition | Dosage Range (per day) | Duration of Use |
| Asthma | 100 mg | Up to 6 months |
| Chronic Venous Insufficiency | 150 - 360 mg | 2 - 3 weeks (common) |
| Hypertension | 100 - 200 mg | Various |
| Osteoarthritis | 100 - 150 mg | Various |
| Type 2 Diabetes | 50 - 200 mg | 12 weeks |
| Erectile Dysfunction | 120 mg | Various |
| Endometriosis | 60 mg | Various |
Experimental Protocols: Traditional and Modern Methodologies
Understanding the preparation methods is key to identifying the active chemical constituents that were likely present in traditional remedies.
Traditional Preparation Methodologies
Traditional protocols focused on simple water or solvent extraction to create remedies.
-
Decoction (Tea): This was the most common method for internal use.
-
Material: Fresh or dried pine bark and/or needles were used.[9]
-
Process: The material was added to water and boiled for a period ranging from 10 to 20 minutes.[9][10] For a stronger medicinal tea, the decoction would be simmered to concentrate the extract.[11]
-
Steeping: After boiling, the mixture was often removed from the heat and allowed to steep for an additional 20-30 minutes to ensure maximum extraction of water-soluble compounds.[9][12]
-
Administration: The resulting liquid was strained and consumed warm.[10] It was traditionally used for respiratory ailments, colds, and as a general tonic.[9]
-
-
Poultice (Cataplasm): This method was used for external applications on wounds, sores, and areas of inflammation.
-
Material: The inner bark was typically used due to its higher resin content.[9]
-
Process: The bark was ground, crushed, or mashed into a pulpy mass.[13]
-
Formulation: A small amount of hot water or an herbal tea was added to create a thick, spreadable paste.[13] To enhance the drawing properties, ingredients like cornmeal or flaxseed could be mixed in.[13]
-
Application: The paste was either applied directly to the skin or spread on a clean, warm, moist cloth and then applied to the affected area to reduce inflammation, draw out infections, and promote healing.[9][14]
-
Modern Extraction Methodology
For comparison, patented commercial extracts like this compound® undergo a standardized, multi-step process to ensure consistent potency and purity.
-
Harvesting: Bark is harvested from mature Pinus pinaster trees.
-
Grinding: The collected bark is ground into a coarse powder.[2]
-
Hot Water Extraction: The powder is extracted with hot water under pressure.[2][5]
-
Filtration: The resulting liquid is filtered to remove solid bark particles.[2]
-
Purification & Concentration: The liquid extract is purified and concentrated.
-
Spray-Drying: The concentrated liquid is spray-dried to produce a fine, standardized powder rich in procyanidins.
Mandatory Visualization: Pathways and Workflows
The following diagrams illustrate the biochemical mechanisms and experimental processes relevant to pine bark extract research.
Caption: Antioxidant Mechanism of Pine Bark Extract Bioactives.
Caption: Workflow for Standardized Pine Bark Extract Production.
Conclusion
The historical and ethnobotanical records of pine bark use provide a compelling foundation for modern pharmacological research. Traditional preparations, primarily simple aqueous extracts, effectively delivered bioactive polyphenols that modern science has identified as potent antioxidant and anti-inflammatory agents. The long history of safe use, combined with a growing body of clinical evidence, underscores the potential of pine bark extract as a source for developing novel therapeutics for a range of chronic and inflammatory conditions. For drug development professionals, the journey from a traditional forest remedy to a standardized, clinically validated extract offers a valuable model for natural product discovery and development.
References
- 1. Ethnobotany and Pharmacology of Pinus Species Growing Naturally in Indian Himalayas: A Plant Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pine Bark Extract: Uses, Benefits, and Side Effects [healthline.com]
- 3. aromaticmedicineschool.com [aromaticmedicineschool.com]
- 4. plasmaide.com [plasmaide.com]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Pine Bark | Program on Prevention Outcomes and Practices | Stanford Medicine [med.stanford.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. The Importance of Pine Species in the Ethnomedicine of Transylvania (Romania) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chestnutherbs.com [chestnutherbs.com]
- 10. Kelly's Classroom Online: Native American - Indigenous Immune Boosting Pine and Cedar Tea [kellysclassroomonline.com]
- 11. youtube.com [youtube.com]
- 12. outdoorapothecary.com [outdoorapothecary.com]
- 13. katolenyardley.com [katolenyardley.com]
- 14. Poultice: How to Make Your Own Herbal Anti-Inflammatory Paste [healthline.com]
Molecular Targets of Pycnogenol's Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pycnogenol®, a standardized aqueous extract of the French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, bioflavonoids, and phenolic acids. A growing body of scientific evidence has elucidated its pleiotropic effects at the molecular level, revealing a range of targets pertinent to therapeutic intervention in various pathological conditions. This technical guide provides an in-depth overview of the core molecular targets of this compound's constituents, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.
Anti-Inflammatory Mechanisms
This compound® exerts potent anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.
Inhibition of NF-κB Activation
This compound® and its metabolites have been shown to inhibit the activation of NF-κB. In an ex vivo study, plasma from healthy volunteers who consumed this compound® demonstrated a significant reduction in lipopolysaccharide (LPS)-induced NF-κB activation in human monocytes. The mean inhibition of the nuclear translocation of the p65 subunit of NF-κB was found to be 15.5%, with individual inhibitory effects ranging from 6% to 25%.[1] This inhibition of NF-κB activation leads to the downstream suppression of pro-inflammatory cytokine and adhesion molecule expression.[2]
Table 1: Quantitative Effects of this compound® on NF-κB Activation
| Molecular Target | Experimental System | Treatment | Result | Reference |
| NF-κB (p65 subunit) | Human monocytes (ex vivo) | Plasma from volunteers after 5 days of 200 mg/day this compound® | Mean inhibition of 15.5% in LPS-induced nuclear translocation | [1] |
Experimental Protocol: NF-κB p65 ELISA
The activation of NF-κB is commonly quantified by measuring the nuclear translocation of its p65 subunit using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Treatment: Human monocytic cell lines (e.g., THP-1) or isolated primary monocytes are cultured under standard conditions. Cells are pre-incubated with this compound® or plasma from subjects who have consumed this compound® for a specified period. Subsequently, inflammation is induced using an agent like lipopolysaccharide (LPS).
-
Nuclear Extraction: Following treatment, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit. This process involves lysing the cell membrane while keeping the nuclear envelope intact, followed by lysis of the nuclear envelope to release nuclear proteins.
-
ELISA Procedure: A sandwich ELISA kit is used for the detection of the p65 subunit. The wells of a microplate are pre-coated with an antibody specific for NF-κB p65. The nuclear extracts are added to the wells, and the p65 protein is captured by the antibody. A second, biotinylated antibody that also recognizes p65 is then added, followed by a streptavidin-HRP conjugate. A chromogenic substrate (e.g., TMB) is added, and the color development, which is proportional to the amount of p65, is measured spectrophotometrically at 450 nm.[1][3]
Signaling Pathway: NF-κB Inhibition by this compound®
Caption: this compound® inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB activation.
Modulation of Pro-Inflammatory Enzymes
This compound® has been demonstrated to inhibit the activity and expression of key enzymes in the arachidonic acid pathway, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Cyclooxygenase (COX) Enzymes: Ex vivo studies have shown that plasma from volunteers who ingested this compound® moderately inhibited both COX-1 and COX-2 activities. A single 300 mg dose resulted in a statistically significant inhibition of both enzymes within 30 minutes of consumption.[4]
-
5-Lipoxygenase (5-LOX): Supplementation with 150 mg of this compound® daily for five days was found to inhibit the gene expression of 5-LOX in human polymorphonuclear leukocytes (PMNLs) upon pro-inflammatory stimulation.[5]
Table 2: Effects of this compound® on Pro-Inflammatory Enzymes
| Molecular Target | Experimental System | Treatment | Result | Reference |
| COX-1 | Human plasma (ex vivo) | Single 300 mg dose of this compound® | Statistically significant inhibition | [4] |
| COX-2 | Human plasma (ex vivo) | Single 300 mg dose of this compound® | Statistically significant inhibition | [4] |
| 5-LOX | Human PMNLs (ex vivo) | 150 mg/day this compound® for 5 days | Inhibition of gene expression | [5] |
Experimental Protocol: COX Activity Assay
The activity of COX enzymes is typically measured using a colorimetric or fluorometric assay.
-
Sample Preparation: Cell lysates or purified enzymes are prepared. For ex vivo studies, plasma from subjects is used.
-
Assay Procedure: The assay measures the peroxidase activity of COX. In the presence of a heme cofactor, COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) by prostaglandin G2 (PGG2), which is produced from arachidonic acid. The oxidized TMPD produces a colorimetric signal that is measured spectrophotometrically at 590-611 nm. Isozyme-specific inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2) are used to differentiate between the activities of the two enzymes.[6][7][8]
Experimental Protocol: 5-LOX Gene Expression Analysis by qPCR
-
Cell Isolation and RNA Extraction: Polymorphonuclear leukocytes (PMNLs) are isolated from whole blood. Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the 5-LOX gene (ALOX5). A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of the target gene in real-time. The expression level of 5-LOX is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.[9][10]
Enhancement of Endothelial Function
This compound® improves endothelial function, a key factor in cardiovascular health, primarily by stimulating the production of nitric oxide (NO), a potent vasodilator.
Activation of Endothelial Nitric Oxide Synthase (eNOS)
The primary mechanism for increased NO production is the activation of endothelial nitric oxide synthase (eNOS). This compound® has been shown to enhance the activity of this enzyme.
Table 3: Effects of this compound® on Endothelial Function
| Parameter | Study Population | Treatment | Result | Reference |
| Flow-Mediated Dilation (FMD) | Patients with stable coronary artery disease | 200 mg/day this compound® for 8 weeks | Improvement from 5.3% to 7.0% | [3][11][12] |
Experimental Protocol: Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
eNOS activity is often measured indirectly by quantifying the production of NO or its stable metabolites, nitrite and nitrate.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are cultured.
-
Treatment: Cells are treated with this compound® or its metabolites.
-
NO Measurement: The amount of NO produced can be measured using a variety of methods, including the Griess reaction, which detects nitrite, or with fluorescent NO indicators.[12][13]
Experimental Protocol: Flow-Mediated Dilation (FMD) Measurement
FMD is a non-invasive ultrasound method to assess endothelium-dependent vasodilation.
-
Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO, leading to vasodilation. The diameter of the brachial artery is continuously monitored, and the maximum diameter achieved after cuff release is recorded.
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline.[5][11][14][15][16]
Signaling Pathway: eNOS Activation by this compound®
Caption: this compound® activates eNOS in endothelial cells, leading to increased NO production and vasodilation.
Effects on the Extracellular Matrix
This compound® beneficially influences the integrity and composition of the extracellular matrix (ECM), primarily in the skin and cartilage, by inhibiting degradative enzymes and stimulating the synthesis of key ECM components.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of ECM components. The metabolites of this compound® have been shown to inhibit the activity and release of several MMPs.
-
MMP-1, MMP-2, and MMP-9: The major metabolites of this compound®, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1) and δ-(3-methoxy-4-hydroxyphenyl)-γ-valerolactone (M2), have demonstrated strong inhibitory effects on the activity of MMP-1, MMP-2, and MMP-9.[17]
-
MMP-9 Release: In an ex vivo study, plasma from volunteers who consumed 200 mg of this compound® daily for five days inhibited the release of MMP-9 from human monocytes by a mean of 25%.[1] At a cellular level, concentrations of 0.5 µM of the metabolites M1 and M2 resulted in approximately 50% inhibition of MMP-9 secretion.[17]
Table 4: Inhibitory Effects of this compound® Metabolites on MMPs
| Molecular Target | Experimental System | Treatment | Result | Reference |
| MMP-1, MMP-2, MMP-9 | Enzyme activity assay | This compound® metabolites (M1 and M2) | Strong inhibition | [17] |
| MMP-9 Release | Human monocytes (ex vivo) | Plasma from volunteers after 5 days of 200 mg/day this compound® | Mean inhibition of 25% | [1] |
| MMP-9 Secretion | Cellular assay | 0.5 µM of this compound® metabolites (M1 and M2) | ~50% inhibition | [17] |
Experimental Protocol: MMP-9 Activity Assay (Gelatin Zymography)
-
Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected.
-
Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[18][19][20][21]
Stimulation of Hyaluronic Acid and Collagen Synthesis
This compound® has been shown to increase the synthesis of hyaluronic acid and collagen, two crucial components for maintaining skin hydration, elasticity, and joint health.
-
Hyaluronic Acid Synthase (HAS-1): In a clinical study involving postmenopausal women, 12 weeks of supplementation with this compound® resulted in a 44% increase in the mRNA expression of hyaluronic acid synthase-1 (HAS-1) in skin biopsies.[6][22][23]
-
Collagen Type I: The same study also demonstrated a noticeable increase in the gene expression of collagen type I, with COL1A1 mRNA levels increasing by 29% and COL1A2 mRNA levels increasing by 41%.[16][24]
Table 5: Effects of this compound® on Extracellular Matrix Synthesis
| Molecular Target | Study Population | Treatment | Result | Reference |
| Hyaluronic Acid Synthase-1 (HAS-1) mRNA | Postmenopausal women (55-68 years) | 75 mg/day this compound® for 12 weeks | 44% increase | [6][22][23] |
| Collagen Type I (COL1A1) mRNA | Postmenopausal women (55-68 years) | 75 mg/day this compound® for 12 weeks | 29% increase | [16][24] |
| Collagen Type I (COL1A2) mRNA | Postmenopausal women (55-68 years) | 75 mg/day this compound® for 12 weeks | 41% increase | [16][24] |
Experimental Protocol: Gene Expression Analysis of HAS-1 and Collagen by qPCR
-
Biopsy and RNA Extraction: Skin biopsies are obtained from study participants. Total RNA is extracted from the tissue samples.
-
Reverse Transcription: The extracted RNA is converted to cDNA.
-
qPCR: The cDNA is amplified using qPCR with specific primers for HAS-1, COL1A1, and COL1A2. The expression levels are normalized to a housekeeping gene.[6][7][17][25][26][27][28][29][30][31]
Workflow: this compound's® Effect on the Extracellular Matrix
Caption: this compound® promotes a healthy extracellular matrix by inhibiting MMPs and upregulating the synthesis of hyaluronic acid and collagen.
Conclusion
The bioactive compounds within this compound® engage with a multitude of molecular targets, underpinning its observed clinical efficacy in diverse health areas. Its ability to modulate key inflammatory pathways, enhance endothelial function, and support the integrity of the extracellular matrix provides a strong scientific rationale for its use as a nutritional supplement and as a source for the development of novel therapeutic agents. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for future research aimed at further elucidating the pharmacological actions of this compound® and its constituents. The intricate interplay of these molecular actions highlights the potential of this natural extract in the management of conditions associated with chronic inflammation, endothelial dysfunction, and tissue degradation. Further investigation into the synergistic effects of its various components and their specific interactions with cellular targets will continue to be a promising area of research.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Study unlocks this compound’s skin health mechanism [nutraingredients.com]
- 3. Mouse NF-κB p65(Nuclear Factor-κB p65) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. PathScan® Total NF-kappaB p65 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. blog.profil.com [blog.profil.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. LPS induces ALOX5 promoter activation and 5-lipoxygenase expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. abcam.com [abcam.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Ultrasound Assessment of Endothelial-Dependent Flow-Mediated Vasodilation of the Brachial Artery in Clinical Research [jove.com]
- 17. origene.com [origene.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. QuickZyme Human MMP-9 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 20. quickzyme.com [quickzyme.com]
- 21. Matrix metalloprotease-9 release from monocytes increases as a function of differentiation: implications for neuroinflammation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. This compound® (French Maritime Pine Bark Extract) Shown to Improve Visible Signs of Aging in New Clinical Trial [prnewswire.com]
- 25. origene.com [origene.com]
- 26. ashpublications.org [ashpublications.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. origene.com [origene.com]
- 30. researchgate.net [researchgate.net]
- 31. A Novel DHPLC-Based Procedure for the Analysis of COL1A1 and COL1A2 Mutations in Osteogenesis Imperfecta - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Procyanidins in Pycnogenol® by High-Performance Liquid Chromatography (HPLC)
Introduction
Pycnogenol®, an extract from the bark of the French maritime pine (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, which are oligomers and polymers of catechin and epicatechin units. These compounds are potent antioxidants and are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. Accurate quantification of procyanidins in this compound® is crucial for quality control, standardization, and understanding its biological activity. This application note provides detailed protocols for the quantification of procyanidins in this compound® using both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
Data Presentation: Quantitative Analysis of Phenolic Compounds in Pine Bark Extract
The following table summarizes the quantitative data for key phenolic compounds found in pine bark extracts, including this compound®. These values have been compiled from various studies and provide a reference for the expected concentration ranges.
| Compound | Concentration Range (mg/g of extract) | Analytical Method | Reference |
| Catechin | 0.065 - 7.92 | RP-HPLC | [1][2] |
| Epicatechin | 4.81 | RP-HPLC | [2] |
| Taxifolin | 0.015 - 33 | RP-HPLC | [1][2] |
| Ferulic Acid | Variable | RP-HPLC | [1] |
| Caffeic Acid | Variable | RP-HPLC | [1] |
| Procyanidin B1 (PCB1) | 0.43 - 2.95 | Heart-Cutting HPLC | [3] |
| Procyanidin B3 (PCB3) | 0.43 - 2.95 | Heart-Cutting HPLC | [3] |
| Total Procyanidins | ~650 - 750 (65-75%) | General | [2][4] |
Experimental Protocols
Two primary HPLC methods are employed for the analysis of procyanidins in this compound®: RP-HPLC for the separation of monomers and smaller oligomers, and NP-HPLC for the separation of oligomers based on their degree of polymerization.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Monomeric Phenols and Small Oligomers
This method is suitable for the quantification of individual phenolic compounds such as catechin, epicatechin, taxifolin, ferulic acid, and caffeic acid.
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound® extract.
-
Dissolve the extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. To avoid degradation, the sample preparation can be carried out under an argon atmosphere.[1]
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% orthophosphoric acid.[2]
-
Mobile Phase B: Methanol with 0.1% orthophosphoric acid.[2]
-
Mobile Phase C: Acetonitrile with 0.1% orthophosphoric acid.[2]
-
Gradient Program:
-
0-5 min: 75% A, 25% B
-
5-9 min: 76% A, 24% B
-
9-24 min: 68% A, 32% C[2]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detector at 280 nm.[1]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare standard solutions of catechin, taxifolin, ferulic acid, and caffeic acid of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the analytes in the this compound® sample by comparing their peak areas to the respective calibration curves.
Protocol 2: Normal-Phase HPLC (NP-HPLC) for Oligomeric Procyanidins
This method is ideal for separating and quantifying procyanidin oligomers based on their degree of polymerization (DP), from monomers up to decamers and beyond.[6]
1. Sample Preparation:
-
Follow the same procedure as for RP-HPLC (Protocol 1, Step 1).
2. HPLC Instrumentation and Conditions:
-
Column: Silica or Diol-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (e.g., 82:14:2:2, v/v/v/v).
-
Mobile Phase B: Methanol/Acetic Acid/Water (e.g., 96:2:2, v/v/v).
-
Gradient Program: A gradient program is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more polar, higher DP procyanidins. The exact gradient will need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Fluorescence detector with excitation at 276 nm and emission at 316 nm.[7] Mass spectrometry (MS) can also be used for more specific detection.[6]
-
Injection Volume: 20 µL.
3. Quantification:
-
Due to the limited commercial availability of individual procyanidin oligomer standards, quantification is often performed by grouping oligomers by their DP.
-
A composite standard can be prepared from a well-characterized procyanidin-rich material, or a single standard (e.g., procyanidin B2) can be used for semi-quantitative analysis of dimers and other oligomers.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of procyanidins in this compound®.
Caption: Experimental workflow for HPLC analysis of this compound®.
Caption: Comparison of RP-HPLC and NP-HPLC principles for procyanidin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. kozcay.com [kozcay.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity and analysis of proanthocyanidins from pine (Pinus densiflora) needles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials for Pycnogenol in Cardiovascular Health: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycnogenol®, a standardized extract of the bark of the French maritime pine (Pinus pinaster), has garnered significant interest for its potential therapeutic applications in cardiovascular health.[1][2] A robust body of clinical evidence suggests that this compound® may improve endothelial function, modulate blood pressure, favorably alter lipid profiles, and reduce markers of inflammation and oxidative stress.[1][3] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties, as well as its ability to enhance endothelial nitric oxide (NO) production.[1][4][5]
These application notes provide a comprehensive guide for researchers and drug development professionals on designing and implementing rigorous clinical trials to investigate the cardiovascular effects of this compound®. This document outlines key clinical endpoints, detailed experimental protocols for their assessment, and a summary of quantitative data from existing literature.
Key Cardiovascular Endpoints and Supporting Clinical Data
Clinical trials investigating this compound® have focused on several key areas of cardiovascular health. The following tables summarize the quantitative outcomes from a selection of randomized, double-blind, placebo-controlled studies.
Endothelial Function
A primary mechanism of this compound®'s cardiovascular benefits is its ability to improve endothelial function, largely by stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[5][6][7] NO is a critical vasodilator that regulates blood flow and pressure.[5]
Table 1: Effects of this compound® on Endothelial Function
| Study Population | Dosage | Duration | Outcome Measure | Baseline Value (Placebo) | Post-Intervention Value (Placebo) | Baseline Value (this compound®) | Post-Intervention Value (this compound®) | Percentage Change (this compound®) |
| Patients with stable coronary artery disease[8][9][10] | 200 mg/day | 8 weeks | Flow-Mediated Dilation (FMD) | 5.4 ± 2.4% | 4.7 ± 2.0% | 5.3 ± 2.6% | 7.0 ± 3.1% | +32% |
| Healthy young volunteers[4] | 180 mg/day | 2 weeks | Forearm Blood Flow Response to Acetylcholine | No significant change | No significant change | Baseline | Increased by up to 46% | +46% |
Blood Pressure
This compound® has been shown to have a modest but statistically significant effect on blood pressure, particularly in individuals with hypertension or pre-hypertension.[1][3] This effect is likely a downstream consequence of improved endothelial function and vasodilation.
Table 2: Effects of this compound® on Blood Pressure
| Study Population | Dosage | Duration | Outcome Measure | Baseline Value (Placebo) | Post-Intervention Value (Placebo) | Baseline Value (this compound®) | Post-Intervention Value (this compound®) |
| Mildly hypertensive patients[11][12] | 200 mg/day | 8 weeks | Systolic Blood Pressure (mmHg) | ~140 | ~140 | 140 | 133 |
| Hypertensive patients on nifedipine[5][13] | 100 mg/day | 12 weeks | Nifedipine Dosage for BP control | Maintained | Maintained | Reduced | Reduced by 50% in a significant number of patients |
Lipid Profile
The impact of this compound® on plasma lipids has been investigated, with some studies indicating beneficial effects on LDL and HDL cholesterol levels. A meta-analysis of 14 clinical trials suggested a significant increase in HDL cholesterol.[6][14]
Table 3: Effects of this compound® on Lipid Profiles
| Study Population | Dosage | Duration | Outcome Measure | Baseline Value | Post-Intervention Value | Percentage Change | | :--- | :--- | :--- | :--- | :--- | :--- | | Peri-menopausal women[15] | 200 mg/day | 6 months | LDL Cholesterol | Not specified | Not specified | -9.9% | | Peri-menopausal women[15] | 200 mg/day | 6 months | HDL Cholesterol | Not specified | Not specified | +4.6% | | Men with erectile dysfunction[15] | 120 mg/day | 3 months | Total Cholesterol (mmol/L) | 5.41 | 4.98 | -7.9% | | Men with erectile dysfunction[15] | 120 mg/day | 3 months | LDL Cholesterol (mmol/L) | 3.44 | 2.78 | -19.2% |
Inflammatory and Oxidative Stress Markers
This compound®'s antioxidant and anti-inflammatory properties are central to its proposed cardiovascular benefits.[16] Clinical studies have demonstrated its ability to reduce markers of oxidative stress and inflammation.
Table 4: Effects of this compound® on Inflammatory and Oxidative Stress Markers
| Study Population | Dosage | Duration | Outcome Measure | Baseline Value (this compound®) | Post-Intervention Value (this compound®) |
| Patients with stable coronary artery disease[8][9][10] | 200 mg/day | 8 weeks | 15-F2t-Isoprostane (pg/mL) | 0.71 ± 0.09 | 0.66 ± 0.13 |
| Healthy adults[17] | 150 mg/day | 6 weeks | Plasma Oxygen Radical Absorbance Capacity (ORAC) | Baseline | Significantly increased |
| Smokers[9] | 200 mg/day | 2 months | Serum Thromboxane B2 | Elevated | Reduced to non-smoker levels |
Experimental Protocols
The following are detailed methodologies for key experiments in clinical trials investigating the cardiovascular effects of this compound®.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
Objective: To non-invasively assess endothelium-dependent vasodilation of the brachial artery.[18][19]
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Patients should refrain from caffeine, alcohol, and smoking for at least 12 hours.
-
Patients should avoid strenuous exercise for 24 hours.
-
The measurement should be conducted in a quiet, temperature-controlled room (22-25°C) after a 15-20 minute rest in the supine position.
-
-
Equipment:
-
High-resolution ultrasound system with a linear array transducer (7-12 MHz).
-
Blood pressure cuff.
-
ECG monitoring.
-
-
Procedure:
-
The patient lies in a supine position with their arm extended and supported.
-
A baseline longitudinal image of the brachial artery is obtained 2-10 cm above the antecubital fossa.
-
The diameter of the brachial artery is measured at end-diastole, triggered by the R-wave on the ECG.
-
A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.[20][21]
-
The cuff is inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.[19]
-
The cuff is then rapidly deflated.
-
Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.
-
-
Data Analysis:
-
The maximum brachial artery diameter achieved after cuff deflation is identified.
-
FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Blood Pressure Measurement: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To obtain a comprehensive assessment of blood pressure over a 24-hour period, reflecting daily activities and sleep.[14]
Protocol:
-
Patient Instruction:
-
Equipment:
-
Calibrated, automated, portable blood pressure monitoring device.
-
Appropriately sized cuff for the patient's non-dominant arm.
-
-
Procedure:
-
The cuff is fitted to the patient's upper arm.
-
The monitor is programmed to take readings at set intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.[14][23]
-
The patient wears the device for a continuous 24-hour period.
-
The monitor should be removed for bathing or showering.[22]
-
-
Data Analysis:
-
The collected data is downloaded and analyzed to calculate:
-
Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Blood pressure load (percentage of readings above a predefined threshold).
-
Nocturnal dipping status (percentage decrease in blood pressure from day to night).
-
-
Lipid Profile Analysis
Objective: To quantify total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in plasma or serum.[25][26]
Protocol:
-
Sample Collection and Handling:
-
Collect a fasting (8-12 hours) blood sample in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).
-
Process the sample within 2 hours of collection. Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.
-
Separate the plasma or serum and store at -80°C until analysis.
-
-
Methodology:
-
Standard enzymatic colorimetric assays are used for the quantitative determination of total cholesterol, HDL cholesterol, and triglycerides using an automated clinical chemistry analyzer.
-
LDL cholesterol is typically calculated using the Friedewald formula:[27][28] LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL) Note: This formula is valid only if the triglyceride level is below 400 mg/dL.
-
Direct LDL-C assays are recommended for samples with high triglycerides.[28]
-
Inflammatory Marker Analysis: High-Sensitivity C-Reactive Protein (hs-CRP) ELISA
Objective: To quantify the concentration of C-reactive protein in human serum or plasma as a marker of low-grade inflammation.[10]
Protocol (Example based on a commercial ELISA kit):
-
Sample Preparation:
-
Use serum or plasma collected as described in section 2.3.
-
Dilute samples according to the kit manufacturer's instructions (e.g., 1:1000).[8]
-
-
Assay Procedure:
-
Prepare standards and controls as per the kit protocol.
-
Pipette 100 µL of standards, controls, and diluted samples into the appropriate wells of the anti-CRP antibody-coated microplate.[15]
-
Incubate for the specified time and temperature (e.g., 60 minutes at room temperature).[10]
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of enzyme-conjugated anti-CRP antibody to each well and incubate.
-
Wash the wells again to remove unbound conjugate.
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark to allow color development.[15]
-
Stop the reaction by adding 50 µL of stop solution.[8]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the CRP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the sample dilution factor to obtain the final concentration.
-
Oxidative Stress Marker Analysis: 15-F2t-Isoprostane
Objective: To quantify 15-F2t-Isoprostane in plasma or urine as a reliable marker of in vivo lipid peroxidation and oxidative stress.[2][29]
Protocol (General overview, specific details may vary based on the chosen method, e.g., GC/MS or LC-MS/MS):
-
Sample Collection and Handling:
-
Collect blood in EDTA tubes and immediately add an antioxidant like butylated hydroxytoluene (BHT).
-
Centrifuge at 4°C to separate plasma.
-
Store samples at -80°C until analysis to prevent ex vivo oxidation.
-
-
Sample Preparation:
-
Add a deuterated internal standard ([²H₄]15-F2t-IsoP) to the sample for accurate quantification.[2]
-
Perform lipid extraction using a solvent system (e.g., Folch solution).[2]
-
Hydrolyze the esterified isoprostanes from phospholipids using a base (e.g., KOH).[2]
-
Purify the sample using solid-phase extraction (SPE) cartridges to isolate the F2-isoprostanes.[2]
-
-
Analysis by GC/MS or LC-MS/MS:
-
Derivatize the purified F2-isoprostanes to make them volatile for GC/MS analysis.
-
Inject the sample into the GC/MS or LC-MS/MS system.
-
Quantify the amount of 15-F2t-Isoprostane by comparing its peak area to that of the internal standard.
-
Visualization of Pathways and Workflows
Signaling Pathway: this compound® and Endothelial Function
References
- 1. This compound’s mechanisms of action explained: part I [nutraceuticalbusinessreview.com]
- 2. Measurement of Isoprostanes as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound Supplementation on Blood Pressure: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. travelsana.com [travelsana.com]
- 5. This compound.com [this compound.com]
- 6. This compound.com [this compound.com]
- 7. Endothelium-dependent vascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sceti.co.jp [sceti.co.jp]
- 9. Pine bark extract reduces platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biogot.com [biogot.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. This compound reduces need for hypertension drugs [nutraingredients.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. elkbiotech.com [elkbiotech.com]
- 16. An ELISA Assay for Quantifying Monomeric C-Reactive Protein in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies [frontiersin.org]
- 18. blog.profil.com [blog.profil.com]
- 19. A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. obgyn.wisc.edu [obgyn.wisc.edu]
- 23. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 24. archildrens.org [archildrens.org]
- 25. Lipid profile (cholesterol and triglycerides) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories. What parameters should a basic lipid profile include? | Neurology perspectives [elsevier.es]
- 29. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
Application Notes and Protocols for the Spectrophotometric Analysis of Pycnogenol®'s Phenolic Content
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycnogenol® is a standardized extract from the bark of the French maritime pine (Pinus pinaster), renowned for its rich composition of phenolic compounds. These compounds, primarily procyanidins, phenolic acids, and bioflavonoids, contribute to its potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate and reproducible methods for quantifying the phenolic content and antioxidant capacity of this compound® are crucial for quality control, formulation development, and mechanistic studies.
These application notes provide detailed protocols for the spectrophotometric analysis of the total phenolic content, total flavonoid content, and antioxidant capacity of this compound®. Additionally, the molecular mechanism by which this compound® exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway is illustrated.
Data Presentation: Quantitative Phenolic Content and Antioxidant Capacity of this compound®
The following tables summarize the quantitative analysis of this compound®'s phenolic content and antioxidant activity from various studies. These values can serve as a benchmark for researchers.
Table 1: Total Phenolic and Flavonoid Content of this compound®
| Parameter | Method | Result | Reference |
| Total Phenolic Content | Folin-Ciocalteu | 39.76 mg GAE/g (70% ethanol extract) | [4] |
| Total Phenolic Content | Folin-Ciocalteu | 323.92 mg GAE/g (ethyl acetate fraction) | [4] |
| Total Flavonoid Content | Aluminum Chloride Colorimetric | 13.12 mg QE/g (ethyl acetate fraction) | [4][5] |
| Procyanidins | Standardized to | 65-75% | [1][2][3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Table 2: Antioxidant Capacity of this compound®
| Assay | Metric | Result | Reference |
| DPPH Radical Scavenging | IC50 | 2.27 µg/mL (ethyl acetate fraction) | [4] |
| FRAP | Antioxidant Activity | 15% increase in plasma FRAP after supplementation | [6] |
| ORAC | Antioxidant Capacity | Significant increase in plasma ORAC after supplementation | [7][8] |
IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity.
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below.
Protocol 1: Determination of Total Phenolic Content (Folin-Ciocalteu Assay)
This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.
Materials:
-
This compound® extract
-
Folin-Ciocalteu reagent
-
Gallic acid (standard)
-
Sodium carbonate (Na₂CO₃) solution (20% w/v)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound® extract in a suitable solvent (e.g., 70% ethanol).
-
Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations (e.g., 0-100 µg/mL).
-
Reaction Mixture:
-
To 100 µL of the sample or standard solution, add 1.58 mL of distilled water.
-
Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.
-
Incubate for 5 minutes at room temperature.
-
Add 300 µL of 20% sodium carbonate solution and mix.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 2 hours.
-
Measurement: Measure the absorbance of the solutions at 765 nm using a spectrophotometer.
-
Calculation: Calculate the total phenolic content of the this compound® extract from the standard curve and express the results as mg of Gallic Acid Equivalents per gram of extract (mg GAE/g).[5]
Protocol 2: Determination of Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound® extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer
Procedure:
-
Sample and Control Preparation: Prepare various dilutions of the this compound® extract and the positive control in methanol.
-
Reaction Mixture:
-
In a test tube or microplate well, mix 1 mL of the sample or control solution with 3 mL of the DPPH working solution.
-
A blank containing only methanol and the DPPH solution should also be prepared.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
-
Protocol 3: Determination of Antioxidant Capacity (Ferric Reducing Antioxidant Power - FRAP Assay)
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound® extract
-
FRAP reagent (prepared fresh):
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Mix in a 10:1:1 (v/v/v) ratio.
-
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound® extract in a suitable solvent.
-
Standard Curve Preparation: Prepare a series of ferrous sulfate or Trolox standard solutions of known concentrations.
-
Reaction Mixture:
-
Warm the FRAP reagent to 37°C.
-
Add 100 µL of the sample or standard solution to 3 mL of the FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 593 nm.
-
Calculation: Calculate the FRAP value of the this compound® extract from the standard curve and express the results as mmol of Fe²⁺ equivalents per gram of extract (mmol Fe²⁺/g).[9]
Visualization of Workflows and Signaling Pathways
Experimental Workflow: Spectrophotometric Analysis
The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound®.
Logical Relationship: Phenolic Content and Antioxidant Activity
This diagram illustrates the logical connection between the phenolic constituents of this compound® and its observed antioxidant effects.
Signaling Pathway: Inhibition of NF-κB Activation by this compound®
This compound® has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This diagram outlines the key steps in this inhibitory pathway. This compound® prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10][11][12]
References
- 1. This compound: a blend of procyanidins with multifaceted therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total Phenolic Content, Flavonoid Content and Antioxidant Potential of Wild Vegetables from Western Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Journal of the Korean Wood Science and Technology [woodj.org]
- 10. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 11. This compound inhibits tumor necrosis factor-alpha-induced nuclear factor kappa B activation and adhesion molecule expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Pycnogenol's Effect on Cognitive Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for studying the effects of Pycnogenol®, a standardized extract of French maritime pine bark, on cognitive function. The protocols detailed below are based on established methodologies and are intended to assist in the design and execution of preclinical studies.
Introduction
This compound® is a complex mixture of bioactive flavonoids, including procyanidins, catechin, and taxifolin, known for its potent antioxidant and anti-inflammatory properties.[1][2] A growing body of preclinical evidence suggests that this compound® may offer neuroprotective benefits and enhance cognitive function, particularly in conditions associated with oxidative stress and neuroinflammation.[1][2] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound® in a controlled setting. This document outlines key animal models, experimental protocols for behavioral and biochemical analyses, and data presentation guidelines.
Animal Models for Cognitive Impairment
The choice of animal model is critical and should align with the specific research question. Below are summaries of commonly used models to induce cognitive deficits relevant to the study of this compound®.
| Animal Model | Method of Induction | Key Pathological Features | Relevant to |
| Streptozotocin (STZ)-Induced Cognitive Deficit | Intracerebroventricular (ICV) injection of streptozotocin.[3][4] | Induces insulin resistance in the brain, oxidative stress, neuroinflammation, and accumulation of amyloid-β and hyperphosphorylated tau.[3][5][6] | Sporadic Alzheimer's Disease |
| Transient Forebrain Ischemia | Bilateral occlusion of the common carotid arteries in gerbils.[7][8][9] | Causes selective neuronal death, particularly in the hippocampal CA1 region, leading to spatial memory deficits.[9][10] | Vascular Dementia, Stroke |
| Controlled Cortical Impact (CCI) | A pneumatic or electromagnetic impactor delivers a controlled injury to the exposed dura mater.[11] | Produces a focal contusion, axonal injury, neuroinflammation, and subsequent motor and cognitive deficits.[12][13] | Traumatic Brain Injury (TBI) |
| APP/PS1 Transgenic Mouse | Genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1).[14][15] | Develops age-dependent accumulation of amyloid-β plaques, gliosis, and cognitive decline.[14][15] | Familial Alzheimer's Disease |
Experimental Protocols
This compound® Administration
This compound® is typically dissolved in a vehicle such as saline or distilled water for administration. The route of administration can be oral (gavage) or intraperitoneal (i.p.), depending on the study design. Dosages in animal studies have ranged from 10 mg/kg to 100 mg/kg body weight.[10][16]
Behavioral Testing Protocols
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[17][18][19][20]
Apparatus:
-
A circular pool (approximately 1.8 meters in diameter for rats) filled with water made opaque with non-toxic paint.[17]
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the pool.[17]
Protocol:
-
Habituation (Day 0): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[17]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.[17]
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the animal to swim freely for 60 seconds.[20]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
This test assesses fear-motivated learning and memory.[21][22][23][24][25]
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[25]
Protocol:
-
Acquisition/Training Trial:
-
Place the animal in the brightly lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
-
Retention/Test Trial (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency (the time it takes for the animal to re-enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the animal does not enter within a set time (e.g., 300 seconds).
-
Biochemical Assays
Following behavioral testing, brain tissue (typically hippocampus and cortex) is collected for biochemical analysis to assess the underlying neuroprotective mechanisms of this compound®.
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain on an ice-cold surface.
-
Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., Tris-HCl buffer).[26]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.[26]
-
Collect the supernatant for subsequent assays.
Oxidative Stress Markers:
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay: Measure MDA levels, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[27]
-
Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Assay SOD activity based on its ability to inhibit the autoxidation of pyrogallol.
-
Catalase (CAT): Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Glutathione Peroxidase (GPx): Determine GPx activity by measuring the rate of NADPH oxidation in a coupled reaction with glutathione reductase.
-
-
Reduced Glutathione (GSH) Levels: Quantify GSH levels using the Ellman's reagent (DTNB).
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of this compound® Effects on Cognitive Performance in Animal Models
| Animal Model | This compound® Dose | Treatment Duration | Behavioral Test | Key Findings | Reference |
| STZ-induced rats | 10 mg/kg, i.p. | 3 weeks (pre-treatment) | Passive Avoidance, MWM | Attenuated cognitive deficits. | Ishrat et al., 2009 |
| Gerbil - TFI | 30, 40, 50 mg/kg, oral | 7 days (pre-treatment) | Passive Avoidance, MWM | 50 mg/kg dose protected against memory deficits. | Kim et al., 2020[10] |
| Rat - TBI (CCI) | 50, 100 mg/kg, i.p. | Single dose post-injury | MWM | No significant improvement in MWM performance. | Scheff et al., 2016[16] |
| APP/PS1 mice | Not specified | Pre- and post-onset | MWM | Improved spatial memory in the pre-onset treatment group. | Paarik et al., 2018[14] |
Table 2: Summary of this compound® Effects on Biochemical Markers
| Animal Model | This compound® Dose | Tissue | Biochemical Marker | Effect of this compound® | Reference |
| STZ-induced rats | 10 mg/kg, i.p. | Hippocampus, Cortex | TBARS, Protein Carbonyl | Decreased | Ishrat et al., 2009 |
| STZ-induced rats | 10 mg/kg, i.p. | Hippocampus, Cortex | GSH, Na+/K+-ATPase | Increased | Ishrat et al., 2009 |
| Gerbil - TFI | 50 mg/kg, oral | Hippocampus | SOD, Catalase | Enhanced immunoreactivity | Kim et al., 2020[10] |
| Gerbil - TFI | 50 mg/kg, oral | Hippocampus | Superoxide anion, Lipid peroxidation | Reduced | Kim et al., 2020[10] |
Visualizations
Experimental Workflow
References
- 1. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [bio-protocol.org]
- 4. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staging of cognitive deficits and neuropathological and ultrastructural changes in streptozotocin-induced rat model of Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Porphyran Attenuates Neuronal Loss in the Hippocampal CA1 Subregion Induced by Ischemia and Reperfusion in Gerbils by Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective vulnerability in the gerbil hippocampus following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound® Supplementation Attenuates Memory Deficits and Protects Hippocampal CA1 Pyramidal Neurons via Antioxidative Role in a Gerbil Model of Transient Forebrain Ischemia [mdpi.com]
- 11. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Controlled Cortical Impact Injury Model of Traumatic Brain Injury - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions [frontiersin.org]
- 14. French maritime pine bark treatment decelerates plaque development and improves spatial memory in Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cognitive assessment of this compound therapy following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aged rats learn Morris Water maze using non-spatial searc... [degruyterbrill.com]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Morris water maze - Scholarpedia [scholarpedia.org]
- 21. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 22. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 23. Passive avoidance test [panlab.com]
- 24. Passive Avoidance Test [bio-protocol.org]
- 25. scantox.com [scantox.com]
- 26. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Dosage Considerations for Pycnogenol® in Human Intervention Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), used in human intervention studies. The information is intended to guide researchers and clinicians in designing future studies and understanding the current landscape of this compound® research.
Quantitative Data Summary
The following tables summarize the dosages of this compound® used in various human clinical trials, categorized by health condition.
Table 1: Dosage Regimens for Cardiovascular Health
| Condition | Dosage (mg/day) | Duration | Key Outcomes Measured |
| Hypertension | 100 - 200 | 8 - 12 weeks | Blood pressure, endothelin-1 levels. |
| Endothelial Function | 180 - 200 | 2 - 8 weeks | Flow-mediated dilation (FMD), nitric oxide (NO) levels. |
| Chronic Venous Insufficiency | 150 - 300 | 2 months | Leg swelling, discomfort. |
| Coronary Artery Disease | 200 | 8 weeks | Flow-mediated dilation (FMD), oxidative stress markers. |
Table 2: Dosage Regimens for Inflammatory and Joint Disorders
| Condition | Dosage (mg/day) | Duration | Key Outcomes Measured |
| Osteoarthritis | 100 - 150 | 3 months | Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, pain via visual analogue scale (VAS), use of NSAIDs. |
| General Anti-inflammatory Effects | 200 | 5 days | Inhibition of NF-κB activation, MMP-9 secretion. |
Table 3: Dosage Regimens for Cognitive and Neurological Health
| Condition | Dosage (mg/day) | Duration | Key Outcomes Measured |
| Cognitive Function (Students) | 100 | 8 weeks | Sustained attention, memory, executive function, mood, exam scores. |
| Cognitive Function (Elderly) | 150 | 3 months | Working memory, oxidative stress markers. |
Table 4: Dosage Regimens for Other Health Conditions
| Condition | Dosage (mg/day) | Duration | Key Outcomes Measured |
| Allergic Rhinitis (Birch Allergy) | Not Specified | Started 5 weeks before pollen season | Eye and nasal symptoms, use of antihistamines. |
| Diabetes (Type II) with Hypertension | 125 | 3 months | Blood pressure, endothelin-1 levels, medication requirements. |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound®.
Cardiovascular Health: Endothelial Function Assessment
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Patients with stable coronary artery disease.
-
Intervention: 200 mg/day this compound® or placebo for 8 weeks, with a 2-week washout period between treatments.
-
Primary Outcome Measure: Endothelial function, assessed by flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.
-
FMD Protocol:
-
Baseline brachial artery diameter is measured.
-
A blood pressure cuff is inflated on the forearm to suprasystolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is deflated, and the brachial artery diameter is measured again at specific time points (e.g., 60 and 90 seconds) to determine the maximum dilation.
-
FMD is expressed as the percentage change in artery diameter from baseline.
-
-
-
Secondary Outcome Measures: Biomarkers of oxidative stress (e.g., 15-F2t-isoprostane), inflammation, platelet adhesion, and 24-hour ambulatory blood pressure monitoring.
Inflammatory and Joint Disorders: Osteoarthritis Symptom Evaluation
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with mild to moderate knee osteoarthritis (Stages I and II).
-
Intervention: 150 mg/day this compound® or placebo for 3 months.
-
Primary Outcome Measures:
-
Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index: A validated questionnaire assessing pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee. The questionnaire is administered at baseline and at regular intervals throughout the study.
-
Pain Intensity: Measured weekly using a visual analogue scale (VAS).
-
-
Secondary Outcome Measure: Use of nonsteroidal anti-inflammatory drugs (NSAIDs) or other pain medication, recorded by patients in a diary.
Cognitive and Neurological Health: Cognitive Function Assessment in Students
-
Study Design: Controlled evaluation study.
-
Participants: Healthy university students aged 18-27.
-
Intervention: 100 mg/day this compound® for 8 weeks.
-
Primary Outcome Measures:
-
Cognitive Function Tests: Computer-assisted assessments of attention, memory, and executive functions.
-
Academic Performance: Final exam scores were evaluated.
-
-
Secondary Outcome Measures: Mood ratings.
-
Baseline Assessment: Verbal IQ tests were used to ensure comparable intelligence between the study groups.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound®, based on current scientific understanding.
Application Notes and Protocols for the Extraction and Purification of Proanthocyanidins from Pine Bark
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of proanthocyanidins (PAs) from pine bark, a rich source of these bioactive polyphenolic compounds. Proanthocyanidins, also known as condensed tannins, are oligomers and polymers of flavan-3-ol units and are of significant interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] This document outlines various extraction and purification techniques, presenting quantitative data in structured tables and offering detailed experimental protocols to guide researchers in their work.
I. Extraction of Proanthocyanidins from Pine Bark
The initial and critical step in obtaining PAs is their efficient extraction from the raw pine bark material. The choice of extraction method significantly impacts the yield and composition of the resulting extract.[3]
A. Raw Material Preparation
Proper preparation of the pine bark is essential for maximizing extraction efficiency.
Protocol 1: Pine Bark Preparation
-
Sourcing: Obtain high-quality pine bark from species such as Pinus pinaster, Pinus radiata, or Pinus sylvestris.[4]
-
Cleaning: Wash the bark with distilled water to remove dirt and other extraneous materials.[5]
-
Drying: Dry the cleaned bark to a moisture content of 8-15%. This can be achieved by air-drying in a warm, ventilated area or by oven-drying at 60-75°C for 6-12 hours.[4]
-
Milling: Grind the dried bark into a coarse powder (0.5-2 mm particle size) using a chipper, shredder, or grinding mill to increase the surface area for extraction.[4][6]
B. Extraction Techniques
Several methods can be employed for the extraction of PAs from prepared pine bark. The selection of a suitable technique depends on factors such as desired yield, purity, cost, and environmental considerations.
Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and scalability.[3]
-
Maceration: This simple technique involves soaking the powdered bark in a solvent for an extended period with occasional agitation.[3]
-
Soxhlet Extraction: A more efficient method where the solvent is continuously vaporized and condensed, dripping over the bark sample to leach out the PAs.[3]
-
Decoction: This method involves boiling the pine bark in water for 15-90 minutes to enhance diffusion at higher temperatures.[4]
-
Percolation: In this technique, a solvent is continuously passed through the milled pine bark to dissolve and collect the desired compounds.[4]
Protocol 2: Maceration Extraction
-
Place the milled pine bark powder in a suitable vessel.
-
Add the chosen solvent (e.g., ethanol, ethanol/water mixture) at a specific solid-to-liquid ratio.
-
Allow the mixture to stand for a defined period (e.g., 24-48 hours) at room temperature with occasional stirring.
-
Filter the mixture to separate the liquid extract from the solid bark residue.[3]
-
Concentrate the extract using a rotary evaporator.
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of PAs.[7][8]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[9][10]
-
Mild-Alkaline Extraction: This method uses a weak alkaline solution (e.g., sodium bicarbonate) to improve the solubility and extraction of PAs.[11]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Mix the milled pine bark with a suitable solvent (e.g., 60% ethanol) in an extraction vessel at a solid-liquid ratio of 1:20.[12]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic power (e.g., 110.68 W to 350 W) for a specific duration (e.g., 7.43 to 25 minutes) at a controlled temperature (e.g., 32.52°C to 45°C).[7][12]
-
After extraction, filter the mixture to separate the extract.
-
Concentrate the extract under vacuum.
Protocol 4: Microwave-Assisted Extraction (MAE)
-
Place the milled pine bark and solvent (e.g., 50:50 water-ethanol) in a microwave-safe extraction vessel.[13]
-
Set the microwave parameters: temperature (e.g., 130°C) and time (e.g., 15 minutes).[13][14]
-
After the extraction cycle, allow the vessel to cool.
-
Filter the contents to obtain the crude extract.
-
Concentrate the extract using a rotary evaporator.
C. Comparison of Extraction Techniques
The following table summarizes quantitative data from various studies on different extraction methods for PAs from pine bark.
| Extraction Method | Pine Species | Solvent | Temperature (°C) | Time (min) | Yield (%) | Proanthocyanidin Content | Reference |
| MAE | Pinus sylvestris L. | Water | 90-130 | - | 12.6-29.1 | 1.7 times higher dimer-tetramer concentration vs. ASE | [9][10] |
| MAE | Pinus pinaster | 50:50 Water-Ethanol | 130 | 15 | 11.13 | 2.01 mg CE/mL (condensed tannins) | [13][14] |
| UAE | Pinus nigra | Not specified | 32.52 | 7.43 | - | 22.08 mg CE/g (condensed tannins) | [7][8] |
| UAE | Pinus elliottii | 60% Ethanol | 45 | 25 | - | 40.37 mg GAE/g (total phenolics) | [12] |
| Mild-Alkaline | Pinus radiata | 0.2% NaHCO₃ | 20-40 | 5 | >10% higher than water extraction | Exceeded 100% (using purified PA standard) | [11] |
| Hot Water | Pinus densiflora | Water | Not specified | Not specified | - | 30.54 mg/g | [15] |
| Ethanol | Pinus densiflora | Ethanol | Not specified | Not specified | - | 30.11 mg/g | [15] |
MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; ASE: Accelerated Solvent Extraction; CE: Catechin Equivalents; GAE: Gallic Acid Equivalents.
II. Purification of Proanthocyanidins
Crude pine bark extracts contain a complex mixture of compounds. Purification is necessary to isolate and enrich the proanthocyanidin fraction for research and development purposes.
A. Purification Techniques
Commonly employed purification techniques include column chromatography and membrane filtration.
-
Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase.
-
Membrane Filtration (Ultrafiltration): This technique separates molecules based on size using a semi-permeable membrane. It can be used to purify and concentrate PAs.[18][19]
-
Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique can be used for the fine purification of specific PA oligomers.[16]
Protocol 5: Purification using Sephadex LH-20 Column Chromatography
-
Prepare a Sephadex LH-20 column and equilibrate it with the starting mobile phase (e.g., 50% methanol/water).[16]
-
Dissolve the crude pine bark extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or gradient solvent system. A common approach is to start with a less polar solvent (e.g., methanol) to elute simpler phenolics and then increase the polarity (e.g., with aqueous acetone) to elute the proanthocyanidins.
-
Collect fractions and monitor the composition using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the desired proanthocyanidins and concentrate them.
Protocol 6: Purification using Preparative HPLC
-
Dissolve the partially purified extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter.[16]
-
Set up the preparative HPLC system with a suitable column (e.g., C18).
-
Develop a gradient elution method using solvents such as methanol and 1% aqueous formic acid.[16]
-
Inject the sample and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions for purity and pool the desired fractions.
-
Remove the solvent by lyophilization or evaporation.
III. Visualization of Workflows
The following diagrams illustrate the general workflows for the extraction and purification of proanthocyanidins from pine bark.
References
- 1. [PDF] Pine Bark Extracts: Nutraceutical, Pharmacological, and Toxicological Evaluation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sanxinherbs.com [sanxinherbs.com]
- 5. Unravelling the Biological Potential of Pinus pinaster Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction technology and production process of pine bark extract powder. [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Bioactive Compounds From Black Pine (Pinus nigra) Bark: Optimization and Evaluation of Their In Vitro Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proanthocyanidin-rich extract from Pinus radiata bark: Mild-alkaline extraction and characterization :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Ultrasound-assisted extraction of polyphenols from pine needles (Pinus elliottii): Comprehensive insights from RSM optimization, antioxidant activity, UHPLC-Q-Exactive Orbitrap MS/MS analysis and kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant activity and analysis of proanthocyanidins from pine (Pinus densiflora) needles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. utupub.fi [utupub.fi]
- 17. CN102093328B - Method for enriching and purifying procyanidin in pine bark - Google Patents [patents.google.com]
- 18. jomb.org [jomb.org]
- 19. CN1680359A - Method for purifying oligomeric proanthocyanidins in grape seeds by membrane ultrafiltration - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Pycnogenol® Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of major Pycnogenol® metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound®, a standardized extract of French maritime pine bark, is rich in procyanidins, which are metabolized by the gut microbiota into smaller, bioactive phenolic compounds.[1][2] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of key metabolites including catechin, taxifolin, caffeic acid, ferulic acid, and the gut microbial metabolite δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][2][3][4] The provided methodologies and data are intended to assist researchers, scientists, and drug development professionals in pharmacokinetic studies and clinical trials involving this compound®.
Introduction
This compound®, an extract from the bark of Pinus pinaster, is a complex mixture of polyphenolic compounds, primarily consisting of procyanidins (65-75%).[1][2] Following oral ingestion, the larger procyanidin polymers undergo microbial degradation in the large intestine, leading to the release of smaller, bioavailable molecules that can be absorbed into the systemic circulation.[1][2] The analysis of these metabolites in human plasma is crucial for understanding the bioavailability, pharmacokinetics, and ultimately the biological activity of this compound®. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these metabolites, which are often present at low concentrations.[5][6]
Experimental Protocols
Plasma Sample Preparation
A robust sample preparation method is essential to remove proteins and other interfering substances from the plasma matrix.[7][8][9] The following protocol is based on liquid-liquid extraction, which has been shown to be effective for the analysis of this compound® metabolites.[5]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., p-coumaric acid)[6]
-
β-glucuronidase/sulfatase from Helix pomatia (for hydrolysis of conjugated metabolites)
-
4% o-phosphoric acid
-
Ethyl acetate/tert-butyl methyl ether (1:1, v/v)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen human plasma samples at 4°C.[10]
-
For the analysis of total metabolite concentrations (free and conjugated), enzymatic hydrolysis is required. To 1.5 mL of plasma, add the β-glucuronidase/sulfatase enzyme mixture and incubate at 37°C for 45 minutes on a horizontal shaker.[5]
-
Acidify the plasma sample by adding 60 µL of 4% o-phosphoric acid (pH 3.2).[5]
-
Add 25 µL of the internal standard solution.[5]
-
Add 3.0 mL of the extraction solvent (ethyl acetate/tert-butyl methyl ether, 1:1, v/v).[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 3300 x g for 5 minutes at 4°C.[5]
-
Transfer 2.0 mL of the upper organic layer to a clean tube.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in 75 µL of methanol.[5]
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound® metabolites.
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1260 system or equivalent[5]
-
Column: Pursuit PFP-C18 (4.6 x 150 mm, 3 µm) or equivalent[5]
-
Column Temperature: 20°C[5]
-
Mobile Phase A: 5 mM ammonium formate with 0.065% (v/v) formic acid in water (pH 3.2)[5]
-
Mobile Phase B: Methanol with 0.1% formic acid[5]
-
Flow Rate: 0.6 mL/min[5]
-
Injection Volume: 5 µL[5]
-
Gradient Elution:
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent G6460 Triple Quadrupole LC/MS or equivalent[5]
-
Ionization Source: Electrospray Ionization (ESI)[5]
-
Polarity: Can be optimized for each compound, typically negative mode for phenolic acids and positive or negative for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Optimized MS/MS Transitions for this compound® Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Catechin | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Taxifolin | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Caffeic Acid | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Ferulic Acid | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
(Note: Specific m/z values for precursor and product ions would need to be determined empirically on the specific instrument used or found in more detailed literature.)
Data Presentation
The following tables summarize the quantitative data of this compound® metabolites found in human plasma from clinical studies.
Table 2: Plasma Concentrations of this compound® Metabolites After Single and Multiple Doses [1][2]
| Compound | Single Dose (300 mg) - Cmax (ng/mL) | Multiple Doses (200 mg/day for 5 days) - Cmax (ng/mL) |
|---|---|---|
| Catechin | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Taxifolin | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Caffeic Acid | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Ferulic Acid | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
(Note: While the studies mention these analyses, specific Cmax values were not consistently available in the provided search snippets.)
Table 3: Mean Concentrations of this compound® Metabolites in Serum of Osteoarthritis Patients (200 mg/day for 3 weeks) [3]
| Analyte | Concentration in this compound® Group (ng/mL, mean ± SD) | Concentration in Control Group (ng/mL, mean ± SD) |
|---|---|---|
| Catechin | [Tendency of higher concentrations vs control] | [Data not explicitly found in search results] |
| Caffeic Acid | [Lower than control] | [Higher than this compound® group] |
| Ferulic Acid | [Data not explicitly found in search results] | [Not found in serum of control group] |
| Taxifolin | [Detected exclusively in this group] | [Not detected] |
| δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) | [Lower than control] | [Higher than this compound® group] |
Note: The study observed considerable interindividual differences in polyphenol pharmacokinetics.[3]
Visualizations
Caption: Metabolic pathway of this compound® in humans.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 2. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial [mdpi.com]
- 4. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitated Uptake of a Bioactive Metabolite of Maritime Pine Bark Extract (this compound) into Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. diva-portal.org [diva-portal.org]
- 9. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS analysis of plasma samples from PPMI [protocols.io]
Application Notes and Protocols: In Vivo Imaging to Assess Pycnogenol's Impact on Microcirculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), is composed of a unique combination of procyanidins, bioflavonoids, and phenolic acids. A growing body of scientific evidence suggests that this compound® exerts beneficial effects on the cardiovascular system, particularly on microcirculation. These effects are attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to promote endothelial function. This document provides detailed application notes and protocols for assessing the impact of this compound® on microcirculation using established in vivo imaging techniques.
Key Mechanisms of Action
This compound® influences microcirculation through two primary signaling pathways:
-
Stimulation of Endothelial Nitric Oxide Synthase (eNOS): this compound® enhances the production of nitric oxide (NO), a key signaling molecule in the endothelium. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation, which improves blood flow.[1][2][3]
-
Inhibition of NF-κB and Anti-inflammatory Effects: this compound® has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[4][5][6][7][8] By inhibiting NF-κB, this compound® reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammation-induced microvascular dysfunction.
Signaling Pathway Diagrams
Caption: this compound® stimulates eNOS, leading to NO production and vasodilation.
Caption: this compound® inhibits NF-κB activation, reducing microvascular inflammation.
In Vivo Imaging Techniques and Protocols
Several non-invasive and invasive techniques can be employed to visualize and quantify the effects of this compound® on microcirculation.
Laser Doppler Flowmetry (LDF)
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to assess skin microcirculation by measuring the Doppler shift of laser light scattered by moving red blood cells.[9][10][11][12]
Experimental Workflow:
Caption: Workflow for assessing microcirculation using Laser Doppler Flowmetry.
Detailed Protocol:
-
Subject Preparation:
-
Probe Placement and Baseline Measurement:
-
Securely attach the LDF probe to the selected skin site using an adhesive ring, ensuring gentle but firm contact.[9]
-
Record baseline microvascular perfusion for 5-10 minutes until a stable signal is achieved.
-
-
Intervention:
-
Administer this compound® or a matching placebo orally according to the study design (e.g., single dose or long-term supplementation).
-
-
Post-Intervention Measurement:
-
Record microvascular perfusion at predefined time points after the intervention.
-
-
Data Analysis:
-
Calculate the mean perfusion in arbitrary units (AU) for the baseline and post-intervention periods.
-
Express the change in perfusion as a percentage of the baseline.
-
Compare the changes in perfusion between the this compound® and placebo groups using appropriate statistical methods.
-
Quantitative Data Summary:
| Study Parameter | This compound® Group | Placebo Group | Reference |
| Post-occlusive Reactive Hyperemia (Forearm) | Significant improvement in endothelial function | No significant change | [14] |
| Finger Reactive Hyperemia (Microcirculation) | Significantly improved | No significant change | [15] |
Flow-Mediated Dilation (FMD)
Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation.[13][16][17] An increase in blood flow, induced by reactive hyperemia, stimulates endothelial NO release and subsequent artery dilation.
Experimental Workflow:
Caption: Workflow for assessing endothelial function using Flow-Mediated Dilation.
Detailed Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours before the measurement.
-
The subject rests in a supine position in a quiet, temperature-controlled room for 15-20 minutes.[13]
-
A blood pressure cuff is placed on the forearm, distal to the elbow.[13]
-
-
Baseline Measurement:
-
Using a high-resolution ultrasound system with a linear array transducer (≥7 MHz), image the brachial artery in the longitudinal plane, 2-10 cm above the antecubital fossa.[15]
-
Record a clear image of the anterior and posterior intimal layers.
-
Measure the baseline artery diameter and blood flow velocity using pulsed-wave Doppler for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Inflate the forearm cuff to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.[15]
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the brachial artery diameter and blood flow velocity for 3 minutes following cuff deflation.
-
-
Data Analysis:
-
Measure the baseline artery diameter from the average of several cardiac cycles.
-
Identify the peak artery diameter after cuff deflation.
-
Calculate FMD as the percentage change from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Quantitative Data Summary:
| Study Parameter | This compound® Group | Placebo Group | Reference |
| Brachial Artery FMD (%) | Significant improvement | No significant change | [2][3] |
Intravital Microscopy
Intravital microscopy is a powerful technique for real-time visualization of microvascular structure and function in living animals. The cremaster muscle preparation in mice is a commonly used model to study inflammation and microhemodynamics.[18][19][20]
Experimental Workflow:
Caption: Workflow for intravital microscopy of the cremaster muscle microcirculation.
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize a male mouse (e.g., with a mixture of ketamine and xylazine).
-
Surgically exteriorize the cremaster muscle, incise it longitudinally, and spread it over a transparent pedestal on a specialized microscope stage.[18][21]
-
Continuously superfuse the exposed tissue with warmed, buffered physiological saline solution.[20]
-
-
Microscopic Observation:
-
Using an intravital microscope equipped with a water-immersion objective, select a field of view containing arterioles and venules.
-
Record baseline images and videos to determine vessel diameter and red blood cell velocity.
-
If studying inflammation, fluorescently label leukocytes (in vivo or ex vivo) to visualize and quantify their interaction with the venular endothelium (rolling and adhesion).
-
-
Intervention:
-
Administer this compound® or vehicle intravenously or intraperitoneally.
-
Alternatively, for studying local effects, this compound® can be added to the superfusion solution.
-
-
Post-Intervention Measurement:
-
Record images and videos at specified time points after the intervention to assess changes in microvascular parameters.
-
-
Data Analysis:
-
Measure vessel diameter and red blood cell velocity using image analysis software.
-
Quantify leukocyte rolling (number of leukocytes rolling past a defined point per minute) and adhesion (number of leukocytes adhering to a defined length of venule for at least 30 seconds).
-
Compare the measured parameters between the this compound® and control groups.
-
Quantitative Data Summary:
| Study Parameter | This compound® Group | Control Group | Reference |
| Arteriolar Diameter | Increased vasodilation in response to agonists | Blunted vasodilation | [1] |
| Leukocyte Adhesion (in response to inflammatory stimulus) | Significantly reduced | Increased adhesion | [5] |
Conclusion
The in vivo imaging techniques described in these application notes provide robust and reproducible methods for assessing the multifaceted effects of this compound® on microcirculation. By employing Laser Doppler Flowmetry, Flow-Mediated Dilation, and Intravital Microscopy, researchers can gain valuable insights into the physiological and pathophysiological mechanisms underlying the beneficial vascular effects of this compound®, supporting its development as a therapeutic agent for cardiovascular health.
References
- 1. Endothelium-dependent vascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, French maritime pine bark extract, augments endothelium-dependent vasodilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 7. This compound.com [this compound.com]
- 8. scilit.com [scilit.com]
- 9. Assessment of skin microcirculation by laser Doppler flowmetry in systemic sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Laser Doppler Flowmetry-a Theoretical Framework | Semantic Scholar [semanticscholar.org]
- 12. Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 14. akjournals.com [akjournals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intravital Microscopy of the Microcirculation in the Mouse Cremaster Muscle for the Analysis of Peripheral Stem Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Pycnogenol's Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Pycnogenol's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound®?
A1: The oral bioavailability of this compound®, a standardized extract from French maritime pine bark, is influenced by several factors. The main challenges include:
-
Complex Composition: this compound® is a complex mixture of bioactive compounds, including monomers (catechin, taxifolin, ferulic acid, caffeic acid), and procyanidins (oligomers and polymers of catechin and epicatechin units).[1][2] These components have different absorption characteristics.
-
Limited Absorption of Procyanidins: While low molecular weight constituents are readily absorbed in the small intestine, the larger procyanidin oligomers and polymers are not.[1][3][4][5]
-
Gut Microbiota Metabolism: The larger procyanidins undergo metabolism by the gut microbiota in the colon to produce smaller, absorbable phenolic acids and valerolactones, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone.[1][3][4][5] This metabolic conversion is essential for the systemic effects of this compound® but introduces inter-individual variability.
-
Extensive First-Pass Metabolism: Once absorbed, the phenolic compounds undergo extensive phase II metabolism (glucuronidation and sulfation) in the intestinal wall and liver, which can alter their biological activity.[1]
Q2: What are the known bioavailable metabolites of this compound®?
A2: The primary bioavailable components of this compound® that are detected in systemic circulation after oral administration include:
-
Readily absorbed monomers: Catechin, caffeic acid, ferulic acid, and taxifolin are absorbed from the small intestine, typically appearing in the plasma within 30 minutes to 2 hours.[1][5][6]
-
Gut microbiota-derived metabolites: The most significant metabolite from the colonic breakdown of procyanidins is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, which appears in plasma approximately 6-8 hours after ingestion.[1][5] Other valerolactone derivatives have also been identified.[1]
Q3: How does the gut microbiome impact the bioavailability of this compound®?
A3: The gut microbiome is critical for the bioavailability of the procyanidin fraction of this compound®.[1][3][4][5] Since the larger procyanidin molecules are not absorbed intact, gut bacteria in the colon break them down into smaller, more readily absorbable compounds like valerolactones and phenolic acids.[1][3][4][5] The composition and metabolic activity of an individual's gut microbiota can, therefore, significantly influence the profile and quantity of bioavailable metabolites, leading to inter-individual variations in pharmacokinetic profiles and potentially, clinical outcomes.
Troubleshooting Guides
Issue 1: Low or highly variable plasma concentrations of this compound® metabolites in experimental subjects.
Possible Causes and Troubleshooting Steps:
-
Cause: Inter-individual differences in gut microbiota composition and function.
-
Troubleshooting:
-
Characterize the Gut Microbiome: If feasible, perform 16S rRNA sequencing of fecal samples to correlate microbial profiles with metabolite levels.
-
Dietary Control: Standardize the diet of study subjects for a period before and during the study, as diet can significantly influence the gut microbiota. A diet low in other polyphenols is often recommended.[7]
-
Extended Sampling Time: Ensure the blood sampling schedule is long enough to capture the appearance of late-appearing microbial metabolites like valerolactones (e.g., up to 24 hours).[1][8]
-
Statistical Analysis: Employ statistical methods that can account for high inter-individual variability. Consider subgroup analysis based on metabotypes if distinct patterns of metabolite formation are observed.
-
-
Cause: Inefficient extraction of metabolites from plasma samples.
-
Troubleshooting:
-
Enzymatic Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase to deconjugate the metabolites, as a significant portion exists in conjugated forms.[1][6] This will provide a measure of total metabolite concentration.
-
Method Validation: Ensure that the analytical method (e.g., LC-MS/MS) is validated for the specific metabolites of interest in a plasma matrix, with adequate sensitivity and recovery.[9]
-
Issue 2: Discrepancy between in vitro bioactivity and in vivo efficacy.
Possible Causes and Troubleshooting Steps:
-
Cause: The in vitro experiment used parent compounds (e.g., procyanidins) that are not the primary circulating forms in vivo.
-
Troubleshooting:
-
Use Bioavailable Metabolites: Design in vitro experiments using the known circulating metabolites of this compound® (e.g., catechin, ferulic acid, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone) and their conjugated forms at physiologically relevant concentrations (nanomolar range).[10]
-
Simulated Digestion Models: Employ in vitro digestion models that mimic the gastrointestinal tract to generate physiologically relevant metabolites for subsequent cell culture studies.[11]
-
-
Cause: The in vivo study did not achieve sufficient plasma concentrations of active metabolites.
-
Troubleshooting:
-
Dose-Ranging Studies: Conduct pilot pharmacokinetic studies to determine the optimal dose of this compound® required to achieve target plasma concentrations of key metabolites. Doses in human studies have ranged from 30-360 mg daily.[1][12]
-
Formulation Enhancement: Consider advanced formulation strategies to improve the solubility and absorption of this compound®'s components. While this compound® is available in various standard formulations, exploring lipid-based delivery systems or nanoencapsulation could enhance bioavailability.[13][14]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound® Constituents and Metabolites after a Single Oral Dose in Humans.
| Compound | Dose of this compound® | Cmax (ng/mL) | Tmax (hours) |
| Catechin | 300 mg | ~100 | 4 |
| Caffeic Acid | 300 mg | ~15 | 1 |
| Ferulic Acid | 300 mg | ~40 | 2 |
| Taxifolin | 300 mg | ~20 | 8 |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | 300 mg | ~30 | 10 |
Data compiled from studies investigating single oral doses of this compound®.[6][15] Values are approximate means and can vary significantly between individuals.
Table 2: Degree of Phase II Conjugation of this compound® Constituents and Metabolites in Human Plasma.
| Compound | Degree of Conjugation (%) |
| Catechin | ~55% |
| Caffeic Acid | ~80% |
| Ferulic Acid | >90% |
| Taxifolin | >90% |
| 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone | >90% |
Data indicates the percentage of the compound that is conjugated (sulfated or glucuronidated) in the plasma after oral administration of this compound®.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Human Volunteers
-
Subject Recruitment: Recruit healthy volunteers and provide them with a standardized low-polyphenol diet for 48 hours prior to the study.
-
Dosing: Administer a single oral dose of this compound® (e.g., 200 mg) with water after an overnight fast.
-
Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma samples on ice.
-
To determine total metabolite concentrations, incubate an aliquot of plasma with a mixture of β-glucuronidase and sulfatase enzymes.
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify catechin, caffeic acid, ferulic acid, taxifolin, and 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each analyte using appropriate software.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Apply a solution containing a known concentration of a this compound® constituent (e.g., catechin or ferulic acid) to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the BL samples using LC-MS/MS.
-
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the Caco-2 monolayer.
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the TLR4-mediated inflammatory pathway.
Experimental Workflow
Caption: Workflow for a human pharmacokinetic study of this compound.
Logical Relationships
References
- 1. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. therealgutdoctor.com [therealgutdoctor.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 6. Single and multiple dose pharmacokinetics of maritime pine bark extract (this compound) after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Single and multiple dose pharmacokinetics of maritime pine bark extract (this compound) after oral administration to healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Toll-Like Receptor-Dependent Immunomodulatory Activity of this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound.com [this compound.com]
- 15. researchgate.net [researchgate.net]
Stability of Pycnogenol in different solvent systems and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pycnogenol® in various solvent systems and temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound® and how should it be stored?
A1: this compound®, as a dry powder, is a very stable free-flowing powder.[1] For optimal stability in its solid form, it should be stored at room temperature, protected from direct light and moisture.[2] When in solution, its stability is significantly influenced by the solvent system, pH, temperature, and exposure to light and oxygen. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[3]
Q2: In which solvents is this compound® soluble?
A2: this compound® is water-soluble.[4] Its components are also soluble in organic solvents such as ethanol, methanol, and acetone, often used in mixtures with water for analytical purposes.[5][6] For laboratory stock solutions, solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used for its constituent flavonoids.[7] To aid solubilization in aqueous solutions, especially at higher concentrations, gentle heating up to 50-60°C can be applied.[4]
Q3: How do temperature and pH affect the stability of this compound® in solution?
A3: Both temperature and pH are critical factors. The polyphenolic components of this compound®, such as procyanidins, catechins, and taxifolin, are generally more stable in mildly acidic conditions (pH 3-4).[3][8][9] In neutral or alkaline (basic) solutions, they are highly susceptible to oxidative degradation.[3][4] Elevated temperatures accelerate this degradation. For instance, catechins and taxifolin show significant degradation at temperatures of 40°C and above.[2][10]
Q4: My this compound® solution has turned brown. What does this indicate and what can I do?
A4: A brown color in your solution is a typical sign of oxidative degradation of the procyanidins and other polyphenols.[3] This is often triggered by exposure to oxygen, alkaline or neutral pH, high temperatures, or light. To prevent this, prepare solutions using degassed solvents, consider working under an inert atmosphere (e.g., nitrogen), maintain a slightly acidic pH (3-4), and store the solution protected from light at low temperatures (refrigerated for short-term, frozen for long-term).[8]
Q5: Are there any specific handling precautions I should take when working with this compound® solutions for cell culture or other sensitive assays?
Stability Data of Key this compound® Components
Since comprehensive stability data for the complete this compound® extract is proprietary, the following tables summarize available data for its major constituents. This information serves as a strong proxy for predicting the behavior of the extract under various experimental conditions.
Table 1: Stability of Catechin in Aqueous Buffer (10-Day Storage)
| pH | Temperature | % Catechin Remaining |
| 1.5 | 25°C | 82.80% |
| 1.5 | 37°C | 76.08% |
| 1.5 | 55°C | 58.96% |
| 7.4 | 25°C | 50.26% |
| 7.4 | 37°C | 26.16% |
| 7.4 | 55°C | 17.01% |
| 8.0 | 25°C | 50.69% |
| 8.0 | 37°C | 26.16% |
| 8.0 | 55°C | 17.01% |
| (Data sourced from a study on catechin isolated from Uncaria gambir)[10] |
Table 2: Stability of Taxifolin Derivatives in Formulations (12-Week Storage)
| Formulation Type | Temperature | % Taxifolin Derivative Remaining |
| Cream | 25°C | ~93% |
| Essence | 25°C | ~38% (62% degradation) |
| Cream | 40°C | Not specified, but higher than essence |
| Essence | 40°C | ~19% (81% degradation) |
| (Data sourced from a study on taxifolin tetra-octanoate)[2][12] |
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility | This compound® is water-soluble, but at very high concentrations, solubility limits may be reached. Try gentle heating (up to 50-60°C) or sonication to aid dissolution.[4] For stock solutions, consider using a co-solvent like ethanol or propylene glycol if appropriate for your application. |
| pH-Induced Precipitation | Changes in pH can affect the solubility of phenolic compounds. Ensure the pH of your buffer system is compatible and stable. |
| Degradation Products | Degraded polyphenols can polymerize and precipitate. This is more likely if the solution was exposed to high temperatures, alkaline pH, or light. Prepare fresh solutions and follow proper storage protocols. |
Issue 2: Loss of Biological Activity or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | The active components of this compound® have degraded due to improper storage or handling (high temperature, wrong pH, oxygen/light exposure). Prepare fresh stock solutions from the dry powder. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] |
| Instability in Assay Medium | Polyphenols can be unstable in physiological buffers or cell culture media at 37°C.[11] Minimize the pre-incubation time of this compound® in the assay medium before adding to cells or starting the reaction. Run a time-course experiment to check the stability of your compound under your specific assay conditions. |
| Interaction with Other Components | The presence of metal ions (e.g., iron from media supplements) can catalyze the oxidation of phenolic compounds.[13] If suspected, consider using chelating agents like EDTA, though this may interfere with some biological assays.[14] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs (e.g., sterile water, ethanol, DMSO). For biological assays, use a solvent that is miscible with your culture medium and non-toxic at the final concentration.
-
Weighing: Accurately weigh the required amount of this compound® powder in a sterile container.
-
Dissolution: Add the solvent to the powder. Vortex or sonicate briefly to dissolve. If using an aqueous solvent, gentle warming (up to 50°C) can be used to facilitate dissolution.[4]
-
Sterilization: If for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your chosen solvent.
-
Storage: Dispense into small, single-use aliquots in light-protecting tubes. Purge with an inert gas (e.g., nitrogen or argon) before sealing if high stability is required.[8] Store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Key Components
This is a general method based on USP monographs for analyzing key components like catechin, taxifolin, caffeic acid, and ferulic acid.
-
Sample Preparation: Dissolve a known amount of this compound® in a suitable solvent, typically a mixture of the mobile phase (e.g., methanol/water with 0.1% formic acid). Centrifuge or filter to remove any particulates.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, increasing linearly over 20-30 minutes.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
-
Analysis: Inject the sample and compare the retention times and peak areas with those of certified reference standards for catechin, taxifolin, caffeic acid, and ferulic acid to quantify their concentrations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repo.unand.ac.id [repo.unand.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. Physical and Chemical Stability of Formulations Loaded with Taxifolin Tetra-octanoate [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Placebo Effects in Pycnogenol® Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pycnogenol®. The following information is designed to help address and manage placebo effects in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the importance of a placebo control in this compound® clinical trials?
A1: A placebo control is essential in clinical trials of this compound® to differentiate the true pharmacological effects of the supplement from placebo effects. The placebo effect can lead to perceived improvements in symptoms due to a participant's belief in the treatment, rather than the active ingredient itself.[1] By including a placebo group, researchers can more accurately assess the efficacy of this compound®. Many studies on this compound® have been conducted using a randomized, double-blind, placebo-controlled (RDP) methodology to ensure the scientific validity of the findings.[2][3][4][[“]]
Q2: How can the placebo effect be minimized in a clinical trial of this compound®?
A2: Several methods can be employed to minimize the placebo effect. These include:
-
Randomization: Randomly assigning participants to either the this compound® or placebo group helps to evenly distribute confounding variables.[1]
-
Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving the active supplement or the placebo, which reduces bias in reporting and assessment. A single-blind study, where only the participant is unaware of their assigned group, can also be effective.[6]
-
Standardized Communication: Training staff to use neutral and consistent language when interacting with participants can help manage expectations and prevent amplification of the placebo response.
-
Placebo Lead-in Period: A period where all participants receive a placebo before the trial begins can help identify and exclude individuals who are highly responsive to placebos.
Q3: What is a suitable placebo for a this compound® clinical trial?
A3: An ideal placebo should be inert and indistinguishable from the active this compound® supplement in appearance, taste, and smell. In at least one clinical trial for this compound®, microcrystalline cellulose was used as the placebo.[6] It is crucial that the placebo does not have any pharmacological activity that could interfere with the trial outcomes.
Q4: What is a washout period and is it necessary for this compound® trials?
A4: A washout period is a duration of time in a clinical trial when a participant does not receive any treatment (neither this compound® nor placebo). This is particularly important in crossover study designs where participants receive both treatments in a sequential order. The washout period allows for the effects of the first treatment to diminish before the second treatment is administered, preventing carry-over effects. A washout period of two weeks has been utilized in a crossover study of this compound®.[7][8]
Troubleshooting Guides
Issue: High variability in placebo group response.
-
Possible Cause: Inconsistent administration of the placebo or unintentional unblinding of participants or staff.
-
Troubleshooting Steps:
-
Review Blinding Procedures: Ensure that both participants and all relevant study personnel are truly blinded to the treatment allocation.
-
Standardize Participant Interactions: Develop a script for all communications with participants to ensure consistent information and to manage expectations.
-
Investigate Placebo Integrity: Verify that the placebo is identical in appearance, taste, and smell to the this compound® supplement throughout the study.
-
Issue: Difficulty in recruiting and retaining participants.
-
Possible Cause: Participant reluctance to be assigned to a placebo group.
-
Troubleshooting Steps:
-
Informed Consent: Clearly explain the rationale and importance of the placebo group in the informed consent process. Emphasize that their participation, regardless of the group they are in, is crucial for the scientific validity of the study.
-
Ethical Considerations: Ensure that the use of a placebo is ethically justified and that participants in the placebo group are not at risk of significant harm by not receiving the active treatment.[9]
-
Post-Trial Treatment: Consider offering the active this compound® supplement to all participants after the trial has concluded as an incentive for participation.
-
Data Presentation
The following tables summarize quantitative data from various randomized, double-blind, placebo-controlled clinical trials of this compound®.
Table 1: Effects of this compound® on Symptoms of Chronic Venous Insufficiency (CVI)
| Symptom | This compound® Group (Change) | Placebo Group (Change) | Study Duration |
| Swelling | -64% | -7% | 2 months |
| Leg Heaviness | -54% | -3% | 2 months |
Source: RDP study with 40 CVI patients, 300 mg/day this compound®.[2]
Table 2: Effects of this compound® on Osteoarthritis Symptoms
| Outcome | This compound® Group (Change) | Placebo Group (Change) | Study Duration |
| Discomfort Score | -55% | -11% | 3 months |
| Physical Function | +56% | +10.4% | 3 months |
| Analgesic Consumption | -38% of subjects reduced | -8% of subjects reduced | 3 months |
Source: RDP study with 156 osteoarthritis patients, 100 mg/day this compound®.[2]
Table 3: Effects of this compound® on Cardiovascular Health Markers
| Marker | This compound® Group (Change) | Placebo Group (Change) | Study Duration |
| LDL Cholesterol | -12% | +3% | 3 months |
| Endothelin-1 | -17.8% from baseline | N/A | 3 months |
| Flow-Mediated Dilation | Improved from 5.3% to 7.0% | Decreased from 5.4% to 4.7% | 8 weeks |
Source: RDP crossover study with 23 coronary artery disease patients, 200 mg/day this compound®.[2]
Table 4: Effects of this compound® on Lipedema Symptoms
| Outcome | This compound® Group (Change) | Placebo Group (Change) | Study Duration |
| Symptom Severity (QuASiL scale) | -29% | Worsened | 60 days |
| Body Fat | -8% | N/A | 60 days |
Source: Double-blind, placebo-controlled study with 100 women with lipedema, 150 mg/day this compound®.[10][11]
Table 5: Effects of this compound® on Cognitive Function
| Outcome | This compound® Group (Change) | Placebo Group (Change) | Study Duration |
| Spatial Working Memory | +11% | -4% | 3 months |
| F2-isoprostane (oxidative stress marker) | -30% | -3% | 3 months |
Source: Placebo-controlled study with 101 elderly patients, 150 mg/day this compound®.[12]
Experimental Protocols
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of this compound®
This protocol outlines a general methodology for conducting a robust clinical trial to assess the efficacy of this compound®.
-
Participant Recruitment:
-
Define clear inclusion and exclusion criteria based on the condition being studied.
-
Obtain informed consent from all participants, clearly explaining the study design, including the use of a placebo.
-
-
Randomization and Blinding:
-
Use a validated method to randomly assign participants to either the this compound® group or the placebo group in a 1:1 ratio.
-
Implement a double-blinding procedure where neither the participants nor the research staff are aware of the treatment assignments.
-
-
Treatment Administration:
-
The this compound® group receives the active supplement at the specified daily dosage.
-
The placebo group receives an identical-looking and tasting capsule containing an inert substance (e.g., microcrystalline cellulose).[6]
-
The duration of the treatment will depend on the specific outcomes being measured, with studies ranging from two weeks to six months.[3][4][[“]]
-
-
Data Collection:
-
Collect baseline data before the start of the intervention.
-
Schedule follow-up visits at predetermined intervals to assess outcomes and monitor for any adverse events.
-
Utilize validated questionnaires and objective biomarkers to measure the effects of the treatment.
-
-
Statistical Analysis:
-
Use appropriate statistical methods to compare the outcomes between the this compound® and placebo groups.
-
An intention-to-treat analysis is often recommended to account for all randomized participants, regardless of their adherence to the protocol.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for a randomized, double-blind, placebo-controlled clinical trial.
Caption: Proposed anti-inflammatory signaling pathway of this compound®.
References
- 1. Beneficial Effects of this compound® on Attention Deficit Hyperactivity Disorder (ADHD) : A Review of Clinical Outcomes and Mechanistic Insights [gavinpublishers.com]
- 2. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipedema study expands this compound’s women’s health potential [nutraingredients.com]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. naturalhealthresearch.org [naturalhealthresearch.org]
- 13. Evaluation of the effects of this compound (French maritime pine bark extract) supplementation on inflammatory biomarkers and nutritional and clinical status in traumatic brain injury patients in an intensive care unit: A randomized clinical trial protocol. — Department of Paediatrics [paediatrics.ox.ac.uk]
Technical Support Center: Enhancing Analytical Methods for Pycnogenol® Detection
Welcome to the Technical Support Center for the analysis of Pycnogenol®, a French maritime pine bark extract. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and accuracy of this compound® detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of this compound®?
A1: The most common and established methods for analyzing this compound® are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] The United States Pharmacopeia (USP) monograph for pine bark extract specifies an HPLC method for identifying and quantifying key components.[2][3][5]
Q2: What are the key marker compounds to look for when analyzing this compound®?
A2: this compound® is a complex mixture of bioactive compounds. For standardization and quality control, several key phenolic compounds are typically used as markers. These include:
-
Catechin and Epicatechin: Monomeric units of procyanidins.[6][7][8]
-
Taxifolin: A characteristic flavonoid in pine bark.[1][2][3]
-
Phenolic Acids: Such as caffeic acid, ferulic acid, p-coumaric acid, and gallic acid.[2][3][7][9][10]
The extract is standardized to contain 65-75% procyanidins, which are polymers of catechin and epicatechin.[6][11]
Q3: What is the typical UV wavelength for detecting this compound® components?
A3: A UV detection wavelength of 280 nm is commonly used and suitable for the analysis of the main phenolic components of this compound®, including catechin, taxifolin, and phenolic acids.[1][12] For certain phenolic acids like chlorogenic and caffeic acid, detection at 320 nm can also be employed.[12]
Q4: How can I improve the sensitivity of my HPLC method for this compound® analysis?
A4: To enhance the sensitivity of your HPLC analysis, consider the following strategies:
-
Optimize Mobile Phase: Use high-purity solvents (HPLC or LC-MS grade) and additives like formic acid or acetic acid to improve peak shape and reduce baseline noise.[5][13][14]
-
Column Selection: Employ columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) to increase efficiency and peak height.[14][15]
-
System Optimization: Minimize the system's dead volume by using smaller inner diameter and shorter tubing.[15]
-
Injection Volume: Increase the injection volume of your sample, but be mindful of potential peak distortion.
-
Detector Settings: Ensure the detector's data acquisition rate is optimized for narrow peaks.
Q5: When should I use LC-MS/MS for this compound® analysis?
A5: LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for:
-
Analysis in complex matrices: Such as plasma, serum, saliva, or tissue extracts, where matrix effects can be significant.[9][11][16]
-
Quantification of metabolites: To study the absorption, distribution, metabolism, and excretion (ADME) of this compound® components.[6][7]
-
Trace level detection: When expecting very low concentrations of the analytes. LC-MS/MS offers significantly lower limits of quantification (LLOQ) compared to HPLC-UV.[9][11][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound®.
HPLC-UV Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile, adjusting the ratio of organic solvent to aqueous phase. Consider using a different organic solvent (e.g., acetonitrile instead of methanol). |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use fresh, high-purity solvents and filter them before use.[14] Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase. Check for leaks in the pump and fittings.[18] | |
| Column bleeding. | Ensure the mobile phase pH and temperature are within the column's recommended operating range.[15] | |
| Split or Tailing Peaks | Column void or contamination at the inlet. | Reverse-flush the column. If this doesn't work, the column may need replacement.[17] Using a guard column can help prevent this.[19] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase if possible.[17] | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing agent to mask active sites on the stationary phase. | |
| Low Signal Intensity | Low sample concentration. | Concentrate the sample or increase the injection volume. |
| Incorrect detection wavelength. | Ensure the UV detector is set to the optimal wavelength for your analytes of interest (typically 280 nm).[1] | |
| Detector lamp is failing. | Check the lamp's energy output and replace it if necessary. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement | Matrix effects from co-eluting compounds in the sample. | Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction). Dilute the sample. |
| High salt concentration in the mobile phase. | Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts.[14] | |
| Low Analyte Signal | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).[4] |
| Poor fragmentation. | Optimize the collision energy for each analyte in the tandem mass spectrometer. | |
| Analyte degradation in the source. | Reduce the source temperature. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper solvent mixing and degassing. |
| Column temperature variation. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate between injections. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of key this compound® components.
Table 1: HPLC-UV Detection Limits
| Compound | Detection Limit (mg/L) | Reference |
| Catechin | 0.122 - 0.324 | [1] |
| Taxifolin | 0.122 - 0.324 | [1] |
| Caffeic Acid | 0.122 - 0.324 | [1] |
| Ferulic Acid | 0.122 - 0.324 | [1] |
Detection limits can vary depending on the specific instrument and method conditions.
Table 2: LC-MS/MS Lower Limits of Quantification (LLOQ) in Biological Matrices
| Compound | Matrix | LLOQ (ng/mL) | Reference |
| Taxifolin | Synovial Fluid | 0.080 | [16] |
| δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1) | Synovial Fluid | 0.117 | [16] |
| Ferulic Acid | Synovial Fluid | 1.53 | [16] |
| Catechin | Synovial Fluid | 2.14 | [16] |
| Caffeic Acid | Synovial Fluid | 3.07 | [16] |
| δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1) | Saliva | 0.82 | [9] |
| Protocatechuic Acid | Saliva | 8.20 | [9] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound® in Dietary Supplements
This protocol is based on the principles outlined in the USP monograph and published literature.[2][3][5]
1. Sample Preparation:
- Accurately weigh and grind the dietary supplement.
- Extract the powder with a suitable solvent, such as a mixture of methanol and water, under sonication.
- Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid or orthophosphoric acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Column Temperature: 25-30 °C.
- UV Detection: 280 nm.
3. Quantification:
- Prepare a series of standard solutions of catechin, taxifolin, caffeic acid, and ferulic acid of known concentrations.
- Generate a calibration curve for each standard by plotting peak area against concentration.
- Quantify the analytes in the sample by comparing their peak areas to the calibration curves.
Protocol 2: LC-MS/MS Analysis of this compound® Metabolites in Human Plasma
This protocol is a general guide for the sensitive detection of this compound® metabolites.[11][16]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma, add an internal standard.
- Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites.
- Acidify the sample with a weak acid (e.g., phosphoric acid).
- Extract the analytes with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: A UHPLC system is recommended for better resolution and shorter run times.
- Column: A high-efficiency C18 or PFP-C18 column.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[16]
- Mobile Phase B: Methanol with 0.1% formic acid.[16]
- Gradient Elution: A fast gradient is typically used.
- Flow Rate: 0.4-0.6 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be necessary to detect all compounds.[4]
- Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each analyte and internal standard.
Visualizations
The following diagrams illustrate key concepts related to this compound® analysis and its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Chromatographic fingerprint analysis of this compound dietary supplements. | Semantic Scholar [semanticscholar.org]
- 3. Chromatographic fingerprint analysis of this compound dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kozcay.com [kozcay.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 8. Frontiers | this compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies [frontiersin.org]
- 9. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound® as an ingredient in fruit juices subjected to in vitro gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 16. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting inconsistent results in Pycnogenol cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pycnogenol® in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
Q1: What is this compound® and why are my results different from published literature?
This compound® is a standardized extract from the bark of the French maritime pine (Pinus pinaster). It is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[1][2][3][4] Inconsistencies in experimental results can arise from variations in cell lines, passage numbers, culture conditions, this compound® concentration, and treatment duration. Due to its multifaceted nature, its biological effects are highly context-dependent.[5]
Experimental Setup
Q2: How should I dissolve this compound® for my cell culture experiments?
The solubility of this compound® can impact its activity. Common solvents include phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).[6] However, it's crucial to consider the solvent's potential cytotoxicity. One study noted that DMSO, even at low concentrations, significantly decreased the viability of HEK 293 and THP-1 macrophage cell lines.[6] Therefore, PBS or ethanol are often preferred. Always include a vehicle control in your experimental design to account for any effects of the solvent. A stock solution can be prepared in PBS and sterile-filtered through a 0.20 µm filter.[7]
Q3: What concentration of this compound® should I use?
The optimal concentration of this compound® is highly dependent on the cell line and the biological effect being investigated. Effects have been observed in a wide range of concentrations, from µg/mL to µM. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. For example, in breast cancer cell lines, an IC50 was observed at 80 µg/mL, while in HeLa cells, the IC50 values were 261 µM and 213 µM for 24 and 48-hour incubations, respectively.[7][8] In studies on microglia, concentrations of 25-50 µg/mL were effective in mitigating LPS-induced inflammation.[9]
Q4: What is the stability of this compound® in cell culture medium?
The stability of this compound® and its components in cell culture medium is a critical factor that can influence experimental outcomes.[5] It is advisable to prepare fresh solutions for each experiment. The degradation of active compounds over time could lead to diminished or inconsistent effects.
Inconsistent Results
Q5: I am observing high variability in cell viability assays (e.g., MTT, trypan blue). What could be the cause?
Inconsistent results in cell viability assays can be attributed to several factors:
-
Dose and Time Dependency: The cytotoxic effects of this compound® are often dose- and time-dependent.[7] Higher concentrations and longer incubation times are more likely to induce cell death.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound®. For example, this compound® has been shown to be more cytotoxic to HeLa cells than CHO cells.[10]
-
Solvent Cytotoxicity: As mentioned in Q2, the solvent used to dissolve this compound® can have its own cytotoxic effects.[6]
-
Confluency of Cells: The density of cells at the time of treatment can influence their response. It is important to maintain consistent cell seeding densities across experiments.
Q6: My anti-inflammatory experiment results are not consistent. Why?
The anti-inflammatory effects of this compound® are mediated through various mechanisms, including the inhibition of NF-κB and AP-1 activation and the modulation of pro-inflammatory cytokine production.[9][11] Inconsistent results may be due to:
-
Stimulus Used: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ)) can significantly impact the outcome.[9][12]
-
Timing of Treatment: Pre-treatment with this compound® before applying the inflammatory stimulus may yield different results compared to co-treatment or post-treatment.
-
Endpoint Measured: The specific inflammatory mediators being measured (e.g., nitric oxide, TNF-α, IL-6, IL-1β) can be differentially affected by this compound®.[9]
Q7: I am not observing the expected antioxidant effects. What should I check?
This compound® is known for its potent antioxidant properties, acting as a free radical scavenger and protecting cells from oxidative stress.[1][2] If you are not observing these effects, consider the following:
-
Type of Oxidative Stressor: The protective effects of this compound® can vary depending on the source of oxidative stress (e.g., H₂O₂, acrolein).[1][7]
-
Concentration: The antioxidant activity of this compound® is concentration-dependent.[4]
-
Assay Sensitivity: Ensure that the assay used to measure oxidative stress is sensitive enough to detect changes in your experimental system.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound® in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | MTT | 24 | 80 µg/mL | [8] |
| HeLa (Cervical Cancer) | MTT | 24 | 261 µM | [7] |
| HeLa (Cervical Cancer) | MTT | 48 | 213 µM | [7] |
| HL-60 (Leukemia) | Not specified | Not specified | 150 µg/mL | [13][14] |
| U937 (Leukemia) | Not specified | Not specified | 40 µg/mL | [13][14] |
| K562 (Leukemia) | Not specified | Not specified | 100 µg/mL | [13][14] |
| CHO (Ovarian Epithelial) | NRU | 18 | 285 µg/mL | [10] |
Table 2: Effective Concentrations of this compound® for Anti-inflammatory Effects
| Cell Line | Stimulus | Effect Measured | Effective Concentration | Reference |
| BV2 Microglia | LPS (500 ng/mL) | Inhibition of NO production | 25-50 µg/mL | [9] |
| BV2 Microglia | LPS (500 ng/mL) | Inhibition of TNF-α, IL-6, IL-1β | 25-50 µg/mL | [9] |
| Human Monocytes | Not specified | Inhibition of MMP-9 release | Not specified | [11] |
| HaCaT Keratinocytes | IFN-γ (20 U/mL) | Inhibition of T-cell adhesion | 50 µg/mL | [12] |
Experimental Protocols
Protocol 1: Assessment of this compound® Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Preparation of this compound® Solution: Prepare a stock solution of this compound® in an appropriate solvent (e.g., PBS). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 20-120 µg/mL for MCF-7 cells).[8]
-
Treatment: Remove the old medium from the wells and add 200 µL of the medium containing different concentrations of this compound®. Include a vehicle control (medium with solvent only) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[7][8]
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Evaluation of Anti-inflammatory Effects (Nitric Oxide Production)
-
Cell Seeding: Plate murine BV2 microglial cells in a 24-well plate at a density of 5 x 10⁵ cells/mL.[9]
-
Pre-treatment: Incubate the cells with various concentrations of this compound® (e.g., 10, 25, 50 µg/mL) or the vehicle for 1 hour.[9]
-
Stimulation: Add LPS (final concentration 500 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[9]
-
Griess Assay for Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and compare the treated groups to the LPS-only control.
Visualizations
Caption: General experimental workflow for this compound® in cell culture.
Caption: this compound's inhibition of the NF-κB and AP-1 signaling pathways.
Caption: Pro-apoptotic and anti-migrative effects of this compound®.
References
- 1. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. ffhdj.com [ffhdj.com]
- 5. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-Like Receptor-Dependent Immunomodulatory Activity of this compound® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Study on the Interactions of this compound® with Cisplatin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound's Dual Impact: Inducing Apoptosis and Suppressing Migration via Vascular Endothelial Growth Factor/Fibroblast Growth Factor Signaling Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces differentiation and apoptosis in human promyeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing inter-individual variation in Pycnogenol clinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inter-individual variation in Pycnogenol® clinical studies. Our goal is to provide actionable strategies and detailed protocols to enhance the robustness and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-individual variation in this compound® clinical studies?
Inter-individual variation in response to this compound® supplementation is a significant factor that can influence study outcomes. The primary sources of this variability are multifactorial and include:
-
Gut Microbiome Composition: The gut microbiota are essential for metabolizing the procyanidins in this compound® into smaller, bioavailable phenolic compounds, such as δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][2][3][4][5] Differences in the composition and metabolic activity of an individual's gut microbiome can, therefore, lead to substantial variations in the production and absorption of these active metabolites.
-
Pharmacokinetics (ADME): Considerable inter-individual differences have been observed in the absorption, distribution, metabolism, and excretion (ADME) of this compound's® constituents.[1][6] For example, some individuals may absorb the low molecular weight constituents like catechin, caffeic acid, and ferulic acid more readily than others.[2][3][5]
-
Dietary Habits: The baseline diet of study participants can be a major confounding factor. Many common foods and beverages, such as coffee, tea, wine, chocolate, and various fruits and vegetables, are rich in polyphenols.[1] Failure to adhere to dietary restrictions can result in measurable baseline concentrations of compounds also found in this compound®, making it difficult to isolate the effects of the supplement.[1]
-
Genetic Factors: While not extensively studied for this compound® specifically, genetic polymorphisms in enzymes responsible for the metabolism and conjugation of polyphenols (e.g., phase II enzymes like UGTs and SULTs) are known to contribute to variable responses to other plant-based compounds and may play a role here.
-
Baseline Health Status: The underlying health and physiological status of participants, including age, sex, body composition, and the presence of any comorbidities, can influence the physiological response to this compound®.[7] For instance, the effects on endothelial function or inflammatory markers may be more pronounced in individuals with existing sub-optimal function.[8][9]
Q2: How can we control for dietary-induced variability?
Controlling for dietary intake of polyphenols is critical for reducing variability. Here are some key strategies:
-
Dietary Restrictions: Implement a "washout" period of at least two days before each sample collection, during which participants are required to avoid specific polyphenol-rich foods and beverages.[1] A comprehensive list of restricted items should be provided to all participants.
-
Standardized Diets: For studies where tight control is necessary, providing standardized meals and snacks for a set period before and during the intervention can minimize dietary variations.
-
Dietary Records: In all cases, collecting detailed food diaries or using food frequency questionnaires can help to monitor compliance with dietary restrictions and to statistically adjust for dietary confounders during data analysis.
Q3: What is the importance of the gut microbiome and how can we account for its influence?
The gut microbiome is crucial for the biotransformation of this compound's® larger procyanidins into absorbable, active metabolites.[2][3][4] To account for its influence:
-
Subject Stratification: Consider stratifying participants based on their baseline gut microbiome profiles (e.g., by enterotype or by the abundance of specific bacterial genera known to metabolize polyphenols).
-
Microbiome Analysis: Collect fecal samples at baseline and throughout the study to analyze the microbiome composition (e.g., via 16S rRNA sequencing). This allows for correlational analyses between specific microbial taxa, metabolite levels, and clinical outcomes.
-
"Responder" vs. "Non-Responder" Analysis: Use baseline microbiome data in a post-hoc analysis to explore potential differences between participants who respond favorably to the intervention and those who do not.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in baseline polyphenol concentrations | Non-compliance with dietary restrictions. | Reinforce the importance of the restricted diet with participants. Use food diaries to check for compliance. Consider a supervised washout period if feasible. |
| Inconsistent or low levels of key metabolites (e.g., M1) despite supplementation | Differences in gut microbiome metabolism. | Analyze fecal samples to assess the microbiome's capacity for polyphenol metabolism. Stratify data based on metabolite levels to identify "high" and "low" metabolizers. |
| Lack of a clear dose-response relationship | Saturation of absorption or metabolic pathways. High inter-individual variability masking the effect. | Ensure the dose range is appropriate. Implement stricter inclusion/exclusion criteria to create a more homogenous study group. Increase sample size to improve statistical power. |
| Discrepancy between in vitro and in vivo results | Poor bioavailability of active compounds. Rapid metabolism and clearance. | Focus on measuring the key metabolites in vivo rather than the parent compounds. Optimize sampling times based on known pharmacokinetic profiles of the metabolites. |
Data Presentation: Pharmacokinetic Variability
The following table summarizes the concentrations of this compound® constituents and metabolites found in various biological matrices in patients with severe osteoarthritis after three weeks of supplementation. The large standard deviations highlight the significant inter-individual variability.
| Analyte | Serum (ng/mL) | Blood Cells (ng/mL) | Synovial Fluid (ng/mL) |
| Catechin | 61.38 ± 40.25 | Highest concentration | Lower than blood cells |
| Ferulic Acid | 1.68 ± 0.55 | High concentration | Preferential accumulation |
| Taxifolin | 0.40 ± 0.18 | Lower concentration | Present |
| M1 (Valerolactone) | 0.19 ± 0.08 | Lower concentration | Preferential accumulation |
| Caffeic Acid | Present | Not detectable | Highest concentration |
Data adapted from a study on patients with severe osteoarthritis. Concentrations are presented as mean ± SD.[1]
Experimental Protocols
Protocol 1: Subject Screening and Stratification
-
Inclusion/Exclusion Criteria: Define strict criteria based on age, BMI, health status, medication use, and lifestyle factors (e.g., smoking). Exclude individuals with gastrointestinal conditions that could affect absorption or microbiome composition.
-
Dietary Pre-screening: Use a validated food frequency questionnaire to assess habitual polyphenol intake. Exclude individuals with extreme intake levels.
-
(Optional) Microbiome Pre-screening: Collect a baseline fecal sample and perform a rapid analysis of key microbial markers to stratify subjects by their potential to metabolize procyanidins.
-
Run-in Period: Include a 1-2 week single-blind placebo run-in period to assess compliance and stabilize baseline measurements before randomization.
Protocol 2: Gut Microbiome Analysis Workflow
-
Sample Collection: Provide participants with standardized fecal sample collection kits. Samples should be immediately stored at -20°C and transferred to -80°C for long-term storage within 24 hours.
-
DNA Extraction: Use a validated commercial kit for microbial DNA extraction from fecal samples.
-
16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity PCR.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or similar platform.
-
Bioinformatic Analysis: Use a standard pipeline (e.g., QIIME 2, DADA2) for quality filtering, denoising, taxonomic classification, and diversity analysis.
Mandatory Visualizations
Caption: Workflow for clinical trials designed to minimize inter-individual variation.
Caption: this compound's® anti-inflammatory action via NF-κB, highlighting sources of variation.
Caption: Relationship between sources of variation and clinical outcomes in this compound® studies.
References
- 1. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. How to better consider and understand interindividual variability in response to polyphenols in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies [frontiersin.org]
- 9. This compound’s mechanisms of action explained: part I [nutraceuticalbusinessreview.com]
Method validation for Pycnogenol quantification in complex biological matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying Pycnogenol® and its key analytes in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to target when quantifying this compound® in biological samples?
A1: this compound® is a complex mixture of polyphenols. Following ingestion, several key constituents and metabolites are typically measured to assess its bioavailability and pharmacokinetics. The primary targets include the monomeric polyphenols catechin, taxifolin, caffeic acid, and ferulic acid, as well as the major gut microbial metabolite, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1).[1][2][3]
Q2: Which analytical techniques are most suitable for the quantification of this compound® analytes in biological matrices?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the analysis of this compound® constituents.[4][5][6] However, for higher sensitivity and selectivity, especially in complex biological matrices like plasma, serum, and synovial fluid, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][7][8] LC-MS/MS is particularly necessary for detecting low concentrations of metabolites.[1]
Q3: Are the analytes from this compound® found in their free form in circulation?
A3: Not entirely. After absorption, this compound® constituents and metabolites undergo extensive phase II metabolism, resulting in the formation of glucuronide and sulfate conjugates.[3][9] For instance, taxifolin, ferulic acid, and M1 are almost completely conjugated (>90%), while catechin shows a lower degree of conjugation (~55%).[3] To measure the total concentration (free + conjugated), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required during sample preparation.[1]
Q4: What are the typical sample preparation methods for extracting this compound® analytes from biological fluids?
A4: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10] For complex matrices like synovial fluid, a liquid-liquid extraction method using a solvent mixture like ethyl acetate and tert-butyl methyl ether has been shown to be effective.[1] As mentioned, this is often preceded by enzymatic hydrolysis to cleave conjugated metabolites.[1]
Troubleshooting Guide
Problem 1: Low or no recovery of analytes during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, test different organic solvents and their ratios. For SPE, evaluate different sorbents and elution solvents. |
| Analyte Instability | This compound® constituents can be sensitive to degradation. Ensure samples are processed promptly and stored at -80°C.[1] Consider adding antioxidants during sample preparation and perform stability tests (freeze-thaw, short-term, and long-term).[1][11] |
| Incomplete Enzymatic Hydrolysis | If measuring total analyte concentration, ensure the activity of β-glucuronidase/sulfatase is sufficient. Optimize incubation time and temperature (e.g., 45 minutes at 37°C).[1] |
Problem 2: High matrix effects observed in LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Modify the chromatographic gradient to improve the separation of analytes from interfering matrix components. A longer run time or a different column chemistry (e.g., PFP-C18) may be necessary.[1] |
| Ineffective Sample Cleanup | Improve the sample preparation method. SPE often provides cleaner extracts than protein precipitation. A more rigorous washing protocol during SPE can help remove phospholipids and other interfering substances. |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. If not available, use a structural analog. Also, validate the method by assessing matrix effects from multiple sources of the biological matrix.[12][13] |
Problem 3: Poor peak shape or resolution in chromatography.
| Possible Cause | Troubleshooting Step |
| Incompatible Reconstitution Solvent | The final solvent used to reconstitute the sample extract should be compatible with the initial mobile phase to avoid peak distortion. Reconstituting in 100% methanol followed by centrifugation can be effective.[1] |
| Column Degradation | Check the column performance with standards. If peak shape is poor for standards as well, the column may need to be replaced or washed. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. For reversed-phase chromatography of these phenolic compounds, a mobile phase consisting of acidified water (e.g., with formic or orthophosphoric acid) and an organic solvent like methanol or acetonitrile is common.[1][6] |
Experimental Protocols & Data
Detailed Experimental Protocol: LC-MS/MS Quantification in Synovial Fluid
This protocol is adapted from a validated method for the analysis of this compound® constituents in human synovial fluid.[1]
-
Sample Preparation:
-
To 1.0 mL of human synovial fluid, add 40 µL of 4% o-phosphoric acid.
-
Add an enzyme mixture of β-glucuronidase (1500 U) and sulfatase (2 U).
-
Incubate at 37°C for 45 minutes on a horizontal shaker.
-
Add 60 µL of 4% o-phosphoric acid, 25 µL of internal standard solution, and 3.0 mL of an extraction solvent (ethyl acetate:tert-butyl methyl ether, 1:1 v/v).
-
Vortex for 1 minute and centrifuge for 5 minutes at 3300 x g.
-
Transfer 2.0 mL of the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 75 µL of 100% methanol and centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 system or equivalent.[1]
-
Column: Pursuit PFP-C18 (4.6 x 150 mm, 3 µm particle size).[1]
-
Mobile Phase A: 5 mM ammonium formate with 0.065% (v/v) formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
MS System: Tandem mass spectrometer with electrospray ionization (ESI).
-
Quantitative Data Summary
The following table summarizes the Lower Limit of Quantification (LLOQ) for key this compound® analytes in various biological matrices as reported in the literature.
| Analyte | Matrix | LLOQ (ng/mL) | Analytical Method |
| Taxifolin | Synovial Fluid | 0.080 | LC-MS/MS |
| M1 | Synovial Fluid | 0.117 | LC-MS/MS |
| Ferulic Acid | Synovial Fluid | 1.53 | LC-MS/MS |
| Catechin | Synovial Fluid | 2.14 | LC-MS/MS |
| Caffeic Acid | Synovial Fluid | 3.07 | LC-MS/MS |
| M1 | Saliva | 0.82 | LC-MS/MS |
| Protocatechuic Acid | Saliva | 8.20 | LC-MS/MS |
Data sourced from references[1][7].
Visualizations
References
- 1. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Chromatographic fingerprint analysis of this compound dietary supplements. | Semantic Scholar [semanticscholar.org]
- 6. kozcay.com [kozcay.com]
- 7. Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 10. asianjpr.com [asianjpr.com]
- 11. d-nb.info [d-nb.info]
- 12. rr-americas.woah.org [rr-americas.woah.org]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
Validation & Comparative
A Comparative Analysis of Pycnogenol and Other Prominent Antioxidants in the Mitigation of Oxidative Stress
For Immediate Release
A comprehensive review of existing scientific literature reveals the comparative efficacy of Pycnogenol®, a standardized extract of French maritime pine bark, against other well-established antioxidants—Vitamin C, Vitamin E, and Coenzyme Q10 (CoQ10)—in reducing oxidative stress. This guide synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.
Quantitative Efficacy in Reducing Oxidative Stress Biomarkers
The antioxidant potential of this compound has been evaluated against and in combination with other antioxidants, demonstrating notable effects on various biomarkers of oxidative stress.
Table 1: Comparative Effects of this compound vs. Vitamin E on Oxidative Stress Markers in a Preclinical Model
A study comparing the pretreatment effects of this compound and Vitamin E on cognitive deficits and oxidative damage induced by intracerebroventricular streptozotocin in rats yielded significant results. The study indicated that both this compound and Vitamin E were effective in mitigating oxidative damage.[1]
| Biomarker | Control (Vehicle) | This compound (10 mg/kg) | Vitamin E (100 mg/kg) |
| Glutathione (nmol/mg protein) | 3.8 ± 0.4 | 5.6 ± 0.5 | 5.2 ± 0.5 |
| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 2.8 ± 0.3 | 1.9 ± 0.2 | 2.1 ± 0.2 |
| Protein Carbonyl (nmol/mg protein) | 4.2 ± 0.4 | 3.1 ± 0.3 | 3.4 ± 0.3 |
| *p < 0.05 compared to the control group. Data are presented as mean ± standard deviation. |
Table 2: Synergistic and Individual Effects of this compound and Coenzyme Q10 on Lipid Peroxidation
Joint research has indicated a synergistic relationship between this compound and Coenzyme Q10 in protecting blood lipids from oxidation.
| Treatment | Protection of Blood Lipids from Oxidation |
| This compound (alone) | < 30% |
| Coenzyme Q10 (alone) | < 30% |
| This compound + Coenzyme Q10 | 53%[2] |
Table 3: In Vitro Antioxidant Capacity of this compound vs. Vitamin C
An in vitro study comparing the antioxidant capabilities of this compound and Vitamin C using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated the potent antioxidant activity of this compound.
| Antioxidant | Concentration | DPPH Radical Scavenging Activity (%) |
| Vitamin C | 10 µg/mL | ~50% |
| This compound | 1 µg/mL | ~40% |
| This compound | 10 µg/mL | >80% |
It is important to note that one clinical study in healthy young adults found that supplementation with 200 mg/day of this compound for two weeks did not significantly impact fasting Vitamin C concentrations or the total antioxidant capacity of serum as measured by the ORAC (Oxygen Radical Absorbance Capacity) assay when compared to a placebo.[3][4] Fasting ORAC values, in fact, showed a decline.[3][4] However, another study showed a dose-dependent decrease in plasma oxidative stress with this compound supplementation, with the most significant reduction of 28% at a daily dose of 200 mg.[5]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for the key experiments mentioned.
Measurement of Glutathione (GSH)
The level of reduced glutathione in tissues can be determined using the DTNB/GR enzyme recycling method.
Principle: This assay relies on the reaction of GSH with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow product 5-thio-2-nitrobenzoic acid (TNB) and oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR) with NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.[6][7]
Procedure:
-
Sample Preparation: Tissue samples are homogenized in an appropriate buffer and centrifuged to obtain the supernatant.
-
Reaction Mixture: A reaction mixture containing DTNB, NADPH, and glutathione reductase in a suitable buffer is prepared.
-
Assay: The sample supernatant is added to the reaction mixture.
-
Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
Quantification: The concentration of glutathione in the sample is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.[6][7][8]
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring lipid peroxidation.
Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[9][10]
Procedure:
-
Sample Preparation: Plasma or tissue homogenates are prepared.[9]
-
Reaction: An equal volume of TBA reagent is added to the sample.
-
Incubation: The mixture is incubated in a boiling water bath for a specified time (e.g., 10 minutes) to facilitate the reaction.[9]
-
Cooling: The samples are cooled on ice to stop the reaction.
-
Measurement: The absorbance of the resulting supernatant is measured at 532 nm.
-
Quantification: The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.[9][10]
Protein Carbonyl Content Assay
This assay quantifies the extent of protein oxidation.
Principle: Protein carbonyl groups react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl hydrazone derivatives. These derivatives can be quantified spectrophotometrically.[11][12]
Procedure:
-
Derivatization: Protein samples are incubated with DNPH solution.
-
Precipitation: Proteins are precipitated using trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing: The protein pellet is washed repeatedly with an ethanol/ethyl acetate mixture.
-
Solubilization: The final protein pellet is dissolved in a solution containing guanidine hydrochloride.
-
Measurement: The absorbance of the solution is measured at the appropriate wavelength (typically around 370 nm).[13]
-
Quantification: The protein carbonyl content is calculated based on the molar extinction coefficient of the DNPH derivatives.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound and other antioxidants are mediated through their interaction with various cellular signaling pathways.
This compound: A Multi-Target Antioxidant
This compound exerts its antioxidant effects through several mechanisms, including the inhibition of pro-inflammatory transcription factors NF-κB and AP-1. By inhibiting these pathways, this compound can reduce the expression of genes involved in inflammation and oxidative stress.
Vitamin C, Vitamin E, and Coenzyme Q10: Key Players in the Antioxidant Network
Vitamin C and Vitamin E are well-known for their direct radical scavenging activities. Coenzyme Q10, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant and plays a crucial role in mitochondrial bioenergetics. These antioxidants often work in concert, with Vitamin C being able to regenerate Vitamin E. Their mechanisms also involve the modulation of signaling pathways like Nrf2, which is a master regulator of the endogenous antioxidant response.
Conclusion
The available evidence suggests that this compound is a potent antioxidant with efficacy comparable, and in some instances superior, to other well-known antioxidants in mitigating oxidative stress. Its multi-faceted mechanism of action, including the modulation of key inflammatory signaling pathways, underscores its potential as a valuable agent in conditions associated with oxidative stress. The synergistic effects observed with Coenzyme Q10 highlight the potential for combination therapies. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the comparative efficacy of this compound against other antioxidants in various populations and clinical settings.
References
- 1. Effects of this compound and vitamin E on cognitive deficits and oxidative damage induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. This compound does not impact the antioxidant or vitamin C status of healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different doses of this compound® on plasma oxidative stress: a pilot, supplement study - Gazzetta Medica Italiana - Archivio per le Scienze Mediche 2021 June;180(6):289-94 - Minerva Medica - Journals [minervamedica.it]
- 6. Methods for the determination of plasma or tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. mmpc.org [mmpc.org]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. assaygenie.com [assaygenie.com]
A Comparative Analysis of Pycnogenol's Health Claims: A Guide for Researchers and Drug Development Professionals
Introduction:
Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), has garnered significant attention for its purported health benefits across a spectrum of conditions. This guide provides a comprehensive comparison of this compound's efficacy, supported by meta-analyses of clinical trials, against established alternatives for various health claims. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Cardiovascular Health
This compound has been investigated for its potential to improve cardiovascular health by modulating lipid profiles and blood pressure.
Lipid Profile
A meta-analysis of seven trials with 442 patients concluded that this compound supplementation did not significantly affect total cholesterol, LDL-C, HDL-C, or triglycerides[1]. However, another meta-analysis of 24 randomized controlled trials (RCTs) involving 1594 participants found that this compound significantly reduced LDL cholesterol and increased HDL cholesterol[2][3].
Comparison with Statins:
Statins are the cornerstone of lipid-lowering therapy. Meta-analyses of numerous large-scale clinical trials have consistently demonstrated their efficacy in reducing LDL cholesterol and the risk of major cardiovascular events[4][5][6][7].
Table 1: Comparison of this compound and Statins on Lipid Profile
| Intervention | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides |
| This compound | -7.12 mg/dL[2][3] | +3.27 mg/dL[2][3] | No significant effect[1] |
| Statins | 24-49% reduction from baseline[3] | Variable effects | Modest reduction |
Experimental Protocol: Lipid Profile Assessment in Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials with a duration of at least 12 weeks.
-
Participants: Individuals with hypercholesterolemia.
-
Intervention: Standardized doses of this compound or a specific statin.
-
Primary Outcome: Mean or percentage change in fasting lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides) from baseline to the end of the trial.
-
Data Analysis: Weighted mean differences (WMD) and 95% confidence intervals (CI) are calculated using a random-effects model in meta-analyses.
Blood Pressure
A systematic review and meta-analysis of nine trials indicated that this compound supplementation has a beneficial effect on blood pressure[8]. Another meta-analysis showed significant reductions in both systolic and diastolic blood pressure[2][3].
Comparison with Antihypertensive Drugs:
Conventional antihypertensive drugs from various classes (e.g., diuretics, beta-blockers, ACE inhibitors, calcium channel blockers) have well-established efficacy in lowering blood pressure, as demonstrated in numerous meta-analyses[1][2][9][10][11].
Table 2: Comparison of this compound and Antihypertensive Drugs on Blood Pressure
| Intervention | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) |
| This compound | -2.54 mmHg[2][3] | -1.76 mmHg[2][3] |
| Antihypertensive Drugs (Monotherapy, standard dose) | -8.7 mmHg[1] | Variable, generally significant reductions |
Experimental Protocol: Blood Pressure Assessment in Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Individuals with hypertension or borderline hypertension.
-
Intervention: Standardized doses of this compound or an antihypertensive drug.
-
Primary Outcome: Change in systolic and diastolic blood pressure from baseline, often measured using 24-hour ambulatory blood pressure monitoring.
-
Data Analysis: Weighted mean differences (WMD) with 95% confidence intervals (CI) are calculated in meta-analyses.
Osteoarthritis
This compound has been studied for its potential to alleviate symptoms of osteoarthritis, primarily through its anti-inflammatory properties. A review of studies on this compound for osteoarthritis suggests it can provide pain relief and enhance physical mobility[12]. One meta-analysis found that this compound had a large and clinically important effect on pain reduction in the short term[13].
Comparison with NSAIDs and Glucosamine/Chondroitin:
Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used for pain relief in osteoarthritis, with meta-analyses confirming their efficacy[14][15][16][17][18]. The combination of glucosamine and chondroitin has shown mixed results in meta-analyses, with some indicating a lack of clinically relevant effect on joint pain, while others suggest a reduction in pain[8][12][13][19][20].
Table 3: Comparison of this compound, NSAIDs, and Glucosamine/Chondroitin for Osteoarthritis Pain Relief
| Intervention | Effect on Pain (vs. Placebo) |
| This compound | Significant reduction[13] |
| NSAIDs (oral) | Significant reduction[15][16] |
| Glucosamine & Chondroitin | Inconsistent results, some meta-analyses show no significant effect[19][20] |
Experimental Protocol: Osteoarthritis Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Patients diagnosed with knee or hip osteoarthritis.
-
Intervention: Standardized doses of this compound, an NSAID, or glucosamine/chondroitin.
-
Primary Outcome: Change in pain scores (e.g., using a Visual Analogue Scale - VAS) and physical function (e.g., using the Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC).
-
Data Analysis: Standardized mean differences (SMD) or weighted mean differences (WMD) with 95% confidence intervals (CI) are used in meta-analyses.
Skin Health
This compound is purported to offer several benefits for skin health, including improving elasticity, hydration, and reducing hyperpigmentation. Studies have shown that this compound can improve healing and reduce skin discoloration[9]. It has also been found to enhance skin elasticity and hydration[4][6][17].
Comparison with Topical Treatments for Hyperpigmentation:
While direct comparative meta-analyses are scarce, topical agents are the standard of care for hyperpigmentation. Their efficacy is typically evaluated in clinical trials measuring changes in skin color and lesion size.
Table 4: Effects of this compound on Skin Health Parameters
| Parameter | Effect of this compound |
| Skin Discoloration | Significant reduction in staining score[9] |
| Skin Elasticity | Improved[4][17] |
| Skin Hydration | Increased[4][6][17] |
Experimental Protocol: Skin Health Clinical Trials
-
Study Design: Randomized, placebo-controlled trials.
-
Participants: Individuals with specific skin concerns (e.g., hyperpigmentation, signs of aging).
-
Intervention: Oral supplementation with this compound.
-
Primary Outcome: Objective measures of skin parameters such as colorimetry for pigmentation, cutometry for elasticity, and corneometry for hydration.
-
Data Analysis: Comparison of changes from baseline between the treatment and placebo groups.
Cognitive Function
Research suggests that this compound may have a positive impact on cognitive function, particularly in the context of aging[19][20]. Studies have indicated improvements in attention, memory, and executive function[14][19][21].
Comparison with Cognitive Enhancers:
The evidence for the efficacy of many cognitive-enhancing supplements is often limited or conflicting. Some natural compounds and extracts have shown potential in meta-analyses for improving cognitive scores in individuals with cognitive impairment[22]. However, a systematic review of cognitive enhancers like cholinesterase inhibitors and memantine for mild cognitive impairment did not find significant effects on cognition or function[23][24].
Table 5: Reported Effects of this compound on Cognitive Domains
| Cognitive Domain | Reported Effect of this compound |
| Attention | Improved[19] |
| Memory | Improved[19][21] |
| Executive Function | Improved[19] |
Experimental Protocol: Cognitive Function Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy adults, students, or elderly individuals with or without cognitive decline.
-
Intervention: Daily supplementation with this compound.
-
Primary Outcome: Changes in performance on standardized neuropsychological tests assessing various cognitive domains.
-
Data Analysis: Comparison of changes in test scores from baseline between the this compound and placebo groups.
Diabetes
Several studies have indicated that this compound can help in the management of type 2 diabetes by reducing blood sugar levels[18][25]. A meta-analysis found that this compound significantly reduced fasting blood glucose and glycated hemoglobin (HbA1c)[2][3].
Comparison with Oral Antidiabetic Drugs:
Oral antidiabetic drugs are a mainstay in the management of type 2 diabetes. Network meta-analyses have compared the efficacy of different classes of these drugs, showing their effectiveness in reducing HbA1c and fasting plasma glucose when added to metformin[21][26][27][28].
Table 6: Comparison of this compound and Oral Antidiabetic Drugs on Glycemic Control
| Intervention | Change in Fasting Blood Glucose | Change in HbA1c |
| This compound | -5.86 mg/dL[2][3] | -0.29%[2][3] |
| Oral Antidiabetic Drugs (add-on to metformin) | Significant reductions (e.g., SGLT-2 inhibitors: -1.49 mmol/L)[21][27] | Significant reductions across various classes |
Experimental Protocol: Diabetes Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with type 2 diabetes, often on stable antidiabetic medication.
-
Intervention: Supplementation with this compound or a placebo.
-
Primary Outcome: Change in fasting plasma glucose and HbA1c levels from baseline.
-
Data Analysis: Weighted mean differences (WMD) with 95% confidence intervals (CI) are calculated in meta-analyses.
Signaling Pathways and Mechanisms of Action
This compound's diverse health effects are attributed to its antioxidant and anti-inflammatory properties. It has been shown to influence several key signaling pathways.
Antioxidant and Anti-inflammatory Pathways:
This compound is a potent antioxidant that can scavenge free radicals. Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like COX-2[29][30].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is the first natural dietary supplement proven to enhance the synthesis of hyaluronic acid in human skin [flavogard.com]
- 5. The Safety and Efficacy of Glucosamine and/or Chondroitin in Humans: A Systematic Review | MDPI [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effects of this compound on endothelial function in patients with stable coronary artery disease: a double-blind, randomized, placebo-controlled, cross-over study [pubmed.ncbi.nlm.nih.gov]
- 8. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies [frontiersin.org]
- 10. Landmark Lipid‐Lowering Trials in the Primary Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound’s mechanisms of action explained: part II [nutraceuticalbusinessreview.com]
- 13. Clinical trials on glucosamine and chondroitin - Wikipedia [en.wikipedia.org]
- 14. fda.gov [fda.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. unrout.com [unrout.com]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
- 18. droracle.ai [droracle.ai]
- 19. Frontiers | this compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies [frontiersin.org]
- 20. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound® effects on skin elasticity and hydration coincide with increased gene expressions of collagen type I and hyaluronic acid synthase in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ard.bmj.com [ard.bmj.com]
- 23. Large review of statin clinical trial data could soon end remaining uncertainty on possible statin side effects — CTT Collaboration [cttcollaboration.org]
- 24. researchgate.net [researchgate.net]
- 25. isrctn.com [isrctn.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. isrctn.com [isrctn.com]
- 28. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 29. This compound joint health benefits illuminated in unique trial [nutraingredients.com]
- 30. Antidiabetic effect of this compound French maritime pine bark extract in patients with diabetes type II - PubMed [pubmed.ncbi.nlm.nih.gov]
Pycnogenol® Head-to-Head Clinical Trials: A Comparative Analysis Against Standard Therapeutic Agents
For researchers and drug development professionals, understanding the clinical performance of investigational compounds against established therapies is paramount. This guide provides a detailed comparison of Pycnogenol®, a standardized extract of French maritime pine bark, with standard therapeutic agents in head-to-head clinical trials for chronic venous insufficiency (CVI), osteoarthritis, and asthma. The following sections present quantitative data, experimental protocols, and mechanistic insights to facilitate an objective evaluation.
Chronic Venous Insufficiency (CVI)
This compound® has been evaluated against several standard treatments for CVI, including venoactive drugs and compression therapy. The primary goals of these therapies are to reduce edema, improve microcirculation, and alleviate symptoms such as pain, heaviness, and swelling in the legs.
Comparative Clinical Trial Data: this compound® vs. Standard CVI Treatments
| Trial | This compound® Regimen | Comparator Regimen | Duration | Key Outcomes for this compound® | Key Outcomes for Comparator | Significance | Citation |
| Belcaro et al., 2015 | 100 mg/day | Antistax® (Grape Leaf Extract) 360 mg/day (2 tablets) | 8 weeks | - 40% decrease in edema- Significant decrease in ankle circumference and skin flux- Significant increase in transcutaneous PO₂- Significant reduction in pain and induration | - Less significant decrease in edema and ankle circumference compared to this compound®- No significant reduction in induration | This compound® showed a more pronounced improvement in key CVI parameters compared to Antistax®.[1][2][3][4] | |
| Cesarone et al., 2006 | 150 mg/day or 300 mg/day | Daflon® (Diosmin-Hesperidin) 1000 mg/day | 8 weeks | - 35% decrease in ankle swelling (150mg)- 64% reduction in composite edema score (pain, restless legs, swelling, skin alterations)- Significant increase in tissue oxygen and decrease in CO₂ | - 19% decrease in ankle swelling- 32% reduction in composite edema score- No significant effect on tissue oxygenation | This compound® was significantly more effective than Daflon® in reducing edema and improving microcirculation.[5][6][7] | |
| Koch, 2002 | 360 mg/day | Venostasin® (Horse Chestnut Seed Extract) 600 mg/day | 4 weeks | - Significant reduction in lower limb circumference- Significant improvement in subjective symptoms (pain, cramps, swelling, heaviness)- Significant decrease in cholesterol and LDL | - Moderate but not significant reduction in lower limb circumference- Marginal improvement in symptoms- No influence on lipid values | This compound® was found to be more efficacious than Venostasin® for the treatment of CVI.[8][9][10] |
Experimental Protocols: CVI Clinical Trials
-
Study Design: An 8-week registry study.
-
Patient Population: 183 patients with CVI (CEAP grades 3–4a) and moderate to severe symptoms.[1][4]
-
Interventions:
-
Outcome Measures: Rate of swelling, skin flux, transcutaneous Po₂, ankle circumference, and subjective symptoms on an analog scale.[1][4]
-
Study Design: A prospective, controlled study.
-
Patient Population: 86 patients with severe CVI, venous hypertension, and ankle swelling.[5][6]
-
Interventions:
-
Outcome Measures: Ankle swelling, a composite score for edema and other symptoms, and transdermal oxygen and carbon dioxide concentration.[5][6]
-
Study Design: An open, controlled, comparative study.
-
Patient Population: 40 patients with diagnosed CVI.[8][9][10]
-
Interventions:
-
Outcome Measures: Circumference of the lower legs, rating of subjective symptoms (pain, cramps, swelling, heaviness, redness), and blood levels of cholesterol (LDL and HDL).[8][9][10]
Signaling Pathways in Chronic Venous Insufficiency
Caption: Mechanisms of action for CVI treatments.
Osteoarthritis
In the management of osteoarthritis, a primary goal is to alleviate pain and improve joint function, often through the use of non-steroidal anti-inflammatory drugs (NSAIDs). Clinical trials with this compound® have focused on its potential to reduce the reliance on NSAIDs, thereby mitigating their associated side effects.
Comparative Clinical Trial Data: this compound® vs. Placebo in Reducing NSAID Use
| Trial | This compound® Regimen | Comparator Regimen | Duration | Key Outcomes for this compound® | Key Outcomes for Comparator (Placebo) | Significance | Citation |
| Farid et al., 2007 | 150 mg/day (50 mg, 3 times daily) | Placebo | 3 months | - 43% reduction in pain (WOMAC)- 35% reduction in stiffness (WOMAC)- 52% improvement in physical function (WOMAC)- Significant reduction in NSAID/COX-2 inhibitor usage | - No significant changes in WOMAC scores- Increased usage of NSAIDs/COX-2 inhibitors | This compound® significantly improved osteoarthritis symptoms and reduced the need for NSAIDs.[11][12] | |
| Cisar et al., 2008 | 150 mg/day | Placebo | 3 months | - Significant improvement in WOMAC index (p < 0.05)- Significant alleviation of pain (visual analogue scale, p < 0.04)- Diminished use of analgesics | - No effect on WOMAC index or pain- Increased use of analgesics | This compound® improves symptoms of mild to moderate osteoarthritis and allows for sparing of NSAIDs.[13][14] | |
| Belcaro et al. (as reviewed in Rohdewald, 2018) | 100 mg/day | Placebo | 3 months | - 58% reduction in concomitant NSAID medication- 63% decrease in gastrointestinal complications | - 1% reduction in NSAID use- 3% reduction in gastrointestinal problems | This compound® as an add-on therapy significantly reduces the need for NSAIDs and associated complications.[15] |
Experimental Protocols: Osteoarthritis Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials.[11][12][13][14][15]
-
Patient Population: Patients with mild to moderate knee osteoarthritis (Grade I or II).[13][14][15]
-
Interventions:
-
Outcome Measures:
Signaling Pathways in Osteoarthritis
Caption: Anti-inflammatory pathways in osteoarthritis.
Asthma
For individuals with allergic asthma, inhaled corticosteroids (ICS) are a cornerstone of treatment. Research has explored the role of this compound® as an adjunctive therapy to potentially reduce the required dosage of ICS and improve overall asthma control.
Comparative Clinical Trial Data: this compound® as an Add-on Therapy in Asthma
| Trial | This compound® Regimen | Comparator Regimen | Duration | Key Outcomes for this compound® Group | Key Outcomes for Comparator (ICS alone) | Significance | Citation |
| Belcaro et al., 2011 | 100 mg/day + ICS | ICS alone | 6 months | - 55% of patients improved to a lower ICS dose step- No patients required a higher ICS dose- Significantly improved asthma symptoms (visual analog scale)- 15.2% decrease in specific IgE titer- Reduced use of salbutamol rescue inhaler | - 6% of patients improved to a lower ICS dose step- 18.8% of patients required a higher ICS dose- No significant improvement in asthma symptoms- 13.4% increase in specific IgE titer | This compound® as an add-on therapy significantly improved asthma control and reduced the need for medication.[16][17][18][19] |
Experimental Protocol: Asthma Clinical Trial
-
Study Design: A study evaluating the efficacy of this compound® for improving allergic asthma management.
-
Patient Population: 76 patients with stable, controlled allergic asthma (mite in house dust).[16][17][18][19]
-
Interventions:
-
Outcome Measures:
Signaling Pathways in Asthma
Caption: Therapeutic pathways in asthma management.
Experimental Workflow: this compound® in Asthma Clinical Trial
Caption: Workflow of the Belcaro et al. asthma trial.
References
- 1. A Clinical Comparison of this compound, Antistax, and Stocking in Chronic Venous Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - International Journal of Angiology / Abstract [thieme-connect.com]
- 4. A Clinical Comparison of this compound, Antistax, and Stocking in Chronic Venous Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and Daflon in treating chronic venous insufficiency: a prospective, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Comparison of this compound® and Daflon® in Treating Chronic Venous Insufficiency: A Prospective, Controlled Study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of Venostasin and this compound in chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinician.com [clinician.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Effect of pine bark extract (this compound) on symptoms of knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Review on Sustained Relief of Osteoarthritis Symptoms with a Proprietary Extract from Pine Bark, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound® improvements in asthma management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound shows benefits for asthmatics: Study [nutraingredients.com]
- 18. This compound® (French Maritime Pine Bark Extract) Reduces Critical Asthma Symptoms In New Clinical Trial [prnewswire.com]
- 19. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Anti-inflammatory Effects of Pycnogenol® and Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-inflammatory properties of Pycnogenol®, a standardized extract of French maritime pine bark, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections detail their distinct mechanisms of action, present comparative quantitative data from relevant in vitro assays, and outline the experimental protocols for the cited studies.
Introduction: Distinct Mechanisms of Anti-inflammatory Action
Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, COX-1 and COX-2. While both this compound® and NSAIDs exhibit anti-inflammatory effects, their primary mechanisms of action at the molecular level differ significantly.
NSAIDs primarily function as direct inhibitors of COX-1 and COX-2 enzymes.[1][2][3] By blocking the active site of these enzymes, NSAIDs prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their different efficacy and side-effect profiles.[4][5]
This compound® , on the other hand, exerts its anti-inflammatory effects through a multi-faceted approach that involves the modulation of key inflammatory signaling pathways and gene expression.[6][7][8] Instead of directly inhibiting COX enzymes in the same manner as NSAIDs, this compound® has been shown to suppress the gene expression of pro-inflammatory enzymes like COX-2 and 5-lipoxygenase (5-LOX).[1][3][7] Furthermore, a significant aspect of its anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[6][8][9]
Quantitative Comparison of Inhibitory Activity
Direct comparison of the half-maximal inhibitory concentration (IC50) for COX enzyme activity between this compound® and NSAIDs is challenging due to their different mechanisms of action. However, extensive in vitro data is available for the COX-inhibitory effects of various NSAIDs. This section presents a summary of these findings.
Table 1: In Vitro IC50 Values of Common NSAIDs for COX-1 and COX-2 Inhibition
The following table summarizes the IC50 values for selected NSAIDs from human whole blood assays, a common in vitro method for assessing COX inhibition. Lower IC50 values indicate greater potency.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12 | 80 | 0.15[4] |
| Diclofenac | 0.076 | 0.026 | 2.9[4] |
| Celecoxib | 82 | 6.8 | 12[4] |
| Rofecoxib | > 100 | 25 | > 4.0[4] |
| Indomethacin | 0.0090 | 0.31 | 0.029[4] |
| Meloxicam | 37 | 6.1 | 6.1[4] |
| Piroxicam | 47 | 25 | 1.9[4] |
Data sourced from studies utilizing human peripheral monocytes and whole blood assays.[4][5][10][11]
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition (for NSAIDs)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant human whole blood matrix.[5][11][16]
-
Objective: To determine the IC50 values of NSAIDs for COX-1 and COX-2.
-
Materials: Freshly drawn human venous blood, test compounds (NSAIDs), lipopolysaccharide (LPS) from E. coli, and enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).
-
Protocol:
-
COX-1 Activity (TxB2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control at 37°C for 1 hour.
-
Blood clotting is initiated by the addition of CaCl2 and allowed to proceed for 60 minutes at 37°C.
-
The reaction is stopped by placing the samples on ice.
-
Serum is separated by centrifugation.
-
TxB2 levels, a stable metabolite of the COX-1 product thromboxane A2, are quantified using an EIA kit.
-
-
COX-2 Activity (PGE2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels, a primary product of COX-2 in this system, are quantified using an EIA kit.
-
-
-
Data Analysis: The percentage of inhibition for each NSAID concentration is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[17]
Inhibition of LPS-Induced Pro-inflammatory Cytokine Production (for this compound®)
This assay assesses the ability of this compound® to suppress the production of key inflammatory cytokines in immune cells stimulated with a pro-inflammatory agent.[12][13][15]
-
Objective: To quantify the inhibitory effect of this compound® on the release of TNF-α, IL-6, and IL-1β.
-
Cell Line: Murine microglial cell line (BV2) or human peripheral blood mononuclear cells (PBMCs).
-
Materials: Cell culture medium, this compound® solution, LPS from E. coli, and ELISA kits for TNF-α, IL-6, and IL-1β.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound® or vehicle control for 1 hour.
-
LPS (e.g., 500 ng/mL) is added to the wells to stimulate an inflammatory response.
-
The plates are incubated for 24 hours at 37°C.
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.
-
-
Data Analysis: The percentage of inhibition of each cytokine is calculated for each this compound® concentration relative to the LPS-stimulated control.
NF-κB Luciferase Reporter Assay (for this compound®)
This assay measures the effect of this compound® on the activity of the NF-κB signaling pathway.[9][18][19]
-
Objective: To determine if this compound® inhibits the activation of the NF-κB transcription factor.
-
Cell Line: A cell line (e.g., HEK293 or HeLa) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Materials: Transfected cells, cell culture medium, this compound® solution, a pro-inflammatory stimulus (e.g., TNF-α or LPS), and a luciferase assay kit.
-
Protocol:
-
The transfected cells are seeded in a 96-well plate and grown to confluence.
-
Cells are pre-treated with different concentrations of this compound® or vehicle for 1 hour.
-
The pro-inflammatory stimulus (e.g., TNF-α at 20 ng/mL) is added to the wells to activate the NF-κB pathway.
-
The plate is incubated for 6-8 hours to allow for luciferase expression.
-
The cells are lysed, and the luciferase substrate is added.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The luciferase activity for each treatment is normalized to a control (e.g., a co-transfected Renilla luciferase). The percentage of inhibition of NF-κB activity is calculated for each this compound® concentration relative to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of NSAIDs.
Caption: Anti-inflammatory mechanism of this compound®.
Caption: General experimental workflow.
Conclusion
In vitro evidence demonstrates that both this compound® and NSAIDs possess significant anti-inflammatory properties, albeit through distinct molecular mechanisms. NSAIDs act as direct inhibitors of COX enzymes, effectively reducing the synthesis of prostaglandins. In contrast, this compound® modulates the inflammatory response at the level of gene expression and signaling pathways, most notably by inhibiting the NF-κB pathway and downregulating the expression of pro-inflammatory genes such as COX-2.
This fundamental difference in their mechanism of action is crucial for researchers and drug development professionals. While NSAIDs offer potent and direct enzyme inhibition, this compound® presents a broader, upstream regulatory approach to controlling inflammation. Further research into the synergistic potential of combining these different mechanistic approaches could yield novel and more effective anti-inflammatory therapies.
References
- 1. The anti-inflammatory pharmacology of this compound in humans involves COX-2 and 5-LOX mRNA expression in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Integrating network pharmacology and experimental verification to reveal the anti-inflammatory ingredients and molecular mechanism of this compound [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pedworld.ch [pedworld.ch]
- 11. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pycnogenol® Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the characterization of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster). The accurate and robust analysis of this compound® is critical for quality control, ensuring batch-to-batch consistency, and for research and development purposes. This document outlines the most prevalent analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to support methodological cross-validation.
Quantitative Data Summary
The selection of an analytical method for this compound® characterization is contingent on the specific analytical objective, such as routine quality control, in-depth compositional analysis, or pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and officially recognized method for the quantification of key bioactive compounds in this compound®.[1][2][3][4][5] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), offer complementary information.
The following table summarizes the performance characteristics of various analytical methods applicable to this compound® analysis. The data for HPLC is derived from validated methods for phenolic compounds in pine bark extracts, while the performance of other techniques is based on typical analytical capabilities.
| Parameter | HPLC-UV/DAD | HPLC-MS/MS | GC-MS | FTIR |
| Principle | Chromatographic separation followed by UV/Visible absorbance detection. | Chromatographic separation followed by mass analysis of fragmented ions. | Chromatographic separation of volatile/derivatized compounds followed by mass analysis. | Infrared absorption spectroscopy to identify functional groups. |
| Primary Application | Quantification of major phenolic constituents (e.g., catechin, taxifolin, ferulic acid, caffeic acid).[1][2][3] | High-sensitivity quantification and identification of known and unknown constituents, and metabolite studies.[6] | Analysis of volatile and semi-volatile compounds, such as terpenoids in pine bark oil.[7] | Rapid, non-destructive fingerprinting and functional group analysis of the bulk extract.[8][9] |
| Limit of Detection (LOD) | 0.01–0.16 µg/mL (for various phenolics).[10] | pg to fg range | ng to pg range | Not typically used for quantification of individual components. |
| Limit of Quantification (LOQ) | 0.02–0.49 µg/mL (for various phenolics).[10] | fg to pg range | pg to ng range | Not typically used for quantification of individual components. |
| Linearity (R²) | ≥0.999.[10] | ≥0.99 | ≥0.99 | Not applicable. |
| Accuracy (% Recovery) | 97.29–103.59%.[10] | 95-105% (typical) | 90-110% (typical) | Not applicable. |
| Precision (%RSD) | < 4%.[10] | < 15% | < 15% | Not applicable. |
| Selectivity | Moderate to High | Very High | High (for volatile compounds) | Low |
| Throughput | Moderate | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are protocols for the key analytical techniques used in this compound® characterization.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the United States Pharmacopeia (USP) monograph for this compound® and is suitable for the quantification of caffeic acid, catechin, ferulic acid, and taxifolin.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, increasing to elute the compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm for catechin and taxifolin, and 320 nm for caffeic and ferulic acids.
-
-
Sample Preparation:
-
Accurately weigh a portion of this compound® extract and dissolve it in a suitable solvent (e.g., methanol or a methanol/water mixture).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of caffeic acid, catechin, ferulic acid, and taxifolin in methanol.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is employed for high-sensitivity analysis, particularly for pharmacokinetic studies involving the detection of this compound® constituents and their metabolites in biological matrices.[6]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller particle size columns and adjusted flow rates for compatibility with the MS.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI is often used for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each analyte need to be optimized.
-
Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum signal intensity.
-
-
Sample Preparation (for biological samples):
-
Perform a protein precipitation step (e.g., with acetonitrile or methanol) for serum or plasma samples.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile compounds that may be present in the pine bark raw material, though not the primary polyphenolic components of this compound®.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
For non-volatile compounds, a derivatization step (e.g., silylation) is necessary to increase volatility.
-
For volatile compounds, headspace or thermal desorption sampling may be used.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted analysis.
-
Mandatory Visualizations
Experimental Workflow for this compound® Analysis
Caption: Workflow for the analytical characterization of this compound®.
Signaling Pathway: Antioxidant and Anti-inflammatory Action of this compound®
Caption: Simplified signaling pathways of this compound's antioxidant and anti-inflammatory effects.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. Chromatographic fingerprint analysis of this compound dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Chromatographic fingerprint analysis of this compound dietary supplements. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Distribution of Constituents and Metabolites of Maritime Pine Bark Extract (this compound®) into Serum, Blood Cells, and Synovial Fluid of Patients with Severe Osteoarthritis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
Pycnogenol's Efficacy in Clinical Trials: A Systematic Review and Comparison
A comprehensive analysis of randomized controlled trials (RCTs) reveals Pycnogenol, a standardized extract of French maritime pine bark, demonstrates significant efficacy across a range of health conditions, primarily driven by its potent antioxidant and anti-inflammatory properties. This guide provides a systematic comparison of this compound's performance against placebos and, where available, other alternatives, supported by experimental data from numerous clinical studies.
This compound has been the subject of extensive clinical investigation, with systematic reviews and meta-analyses consistently highlighting its benefits in cardiovascular health, cognitive function, joint health, skin care, and respiratory conditions.[1][2] Its therapeutic effects are attributed to a complex mixture of bioactive compounds, including procyanidins, taxifolin, and phenolic acids, which act on various physiological pathways.[3]
Cardiovascular and Metabolic Health
A meta-analysis of 24 RCTs involving 1,594 participants demonstrated that this compound supplementation significantly improves multiple cardiometabolic markers.[4] Key findings include a notable reduction in fasting blood glucose, glycated hemoglobin (HbA1c), blood pressure, and LDL cholesterol, alongside an increase in HDL cholesterol.[4][5] These effects suggest a protective role for this compound in the prevention of cardiometabolic diseases.[4]
Comparative Efficacy in Cardiometabolic Health
| Parameter | This compound (Weighted Mean Difference) | 95% Confidence Interval | No. of RCTs | No. of Participants |
| Fasting Blood Glucose | -5.86 mg/dL | -9.56 to -2.15 | 24 | 1594 |
| Glycated Hemoglobin (HbA1c) | -0.29% | -0.56 to -0.01 | 24 | 1594 |
| Systolic Blood Pressure | -2.54 mmHg | -4.08 to -0.99 | 24 | 1594 |
| Diastolic Blood Pressure | -1.76 mmHg | -3.12 to -0.41 | 24 | 1594 |
| LDL Cholesterol | -7.12 mg/dL | -13.66 to -0.58 | 24 | 1594 |
| HDL Cholesterol | +3.27 mg/dL | 0.87 to 5.66 | 24 | 1594 |
| Body Mass Index (BMI) | -0.47 kg/m ² | -0.90 to -0.03 | 24 | 1594 |
Data from a meta-analysis of 24 RCTs.[4][5]
Joint Health: Osteoarthritis
In patients with osteoarthritis, this compound has been shown to alleviate discomfort and improve physical function. A pilot RCT with 37 patients demonstrated that a daily intake of 150 mg of this compound for three months led to a significant 43% reduction in self-reported discomfort, a 35% decrease in stiffness, and a 52% improvement in physical function compared to baseline, with no significant changes observed in the placebo group.[6]
Other Therapeutic Areas
Beyond cardiovascular and joint health, RCTs have demonstrated this compound's efficacy in:
-
Chronic Venous Insufficiency: Significantly relieves swelling and the sensation of heaviness in the legs.[6]
-
Cognitive Function: Improves memory and attention, particularly in older populations and individuals under high mental stress.[1]
-
Skin Health: Enhances skin hydration and elasticity and reduces visible signs of aging.[1]
-
Respiratory Health: Reduces symptoms associated with allergic rhinitis and asthma.[1]
-
Lipedema: A recent double-blind, randomized, placebo-controlled study involving 100 women found that 150 mg of this compound daily for 60 days resulted in a 29% reduction in symptoms and an 8% reduction in body fat compared to the placebo group.[7][8]
Experimental Protocols
The majority of studies evaluating this compound's efficacy have employed a randomized, double-blind, placebo-controlled design, which is considered the gold standard in clinical research.[2][6]
Example Protocol: Cardiometabolic Health Meta-Analysis
-
Study Design: Systematic review and meta-analysis of randomized controlled trials.[4]
-
Databases Searched: PubMed, Scopus, and ISI Web of Science up to October 2018.[4]
-
Inclusion Criteria: RCTs evaluating the effects of this compound on cardiometabolic parameters.[4]
-
Data Analysis: DerSimonian and Laird random-effects models were used to calculate weighted mean differences (WMDs) and 95% confidence intervals.[4]
Example Protocol: Lipedema Clinical Trial
-
Study Design: Double-blind, randomized, placebo-controlled trial.[7][8]
-
Participants: 100 women aged 18 to 40 diagnosed with lipedema.[7][8]
-
Intervention: 50 mg of this compound three times daily (150 mg/day) or a placebo for 60 days.[7][8]
-
Primary Outcome: Quality of life measured by the QuASiL questionnaire.[8]
-
Secondary Outcomes: Body composition (weight, total fat percentage, fat distribution) measured using tetrapolar bioimpedance.[8]
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are underpinned by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's anti-inflammatory and antioxidant mechanisms.
This compound exerts its anti-inflammatory effects by inhibiting the activation of the pro-inflammatory transcription factor NF-κB, which in turn downregulates the expression of inflammatory mediators like TNF-α, COX-2, and 5-LOX.[1][3] Its antioxidant action involves both the direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant enzymes.[9]
Comparison with Alternatives
While placebo-controlled trials dominate the research landscape for this compound, some studies have provided indirect comparisons with other supplements. For instance, Fenoprolic®, another pine bark extract, has been shown to have a nearly identical bioactivity profile to this compound in in-vitro studies, suggesting it may offer similar therapeutic benefits.[10] However, more head-to-head clinical trials are needed to establish the comparative efficacy of this compound against other active treatments for various conditions.
References
- 1. This compound: 39 randomised, double-blind, placebo-controlled clinical studies [nutraceuticalbusinessreview.com]
- 2. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on cardiometabolic health: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipedema study expands this compound’s women’s health potential [nutraingredients.com]
- 8. nutritionaloutlook.com [nutritionaloutlook.com]
- 9. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mb.cision.com [mb.cision.com]
Comparative Bioavailability of Pycnogenol®: A Guide to Standard Oral Formulations and Future Perspectives
Introduction
Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[1][2][3] Its potential health benefits are contingent on the absorption and systemic availability of its constituents and their metabolites.[1][4] This guide provides a comparative overview of the bioavailability of this compound®, focusing on the current understanding derived from standard oral delivery systems. It is important to note that while various delivery systems may exist, publicly available scientific literature directly comparing their bioavailability is scarce. This document summarizes the pharmacokinetic data from oral administration studies and outlines a standard experimental protocol for such evaluations, providing a crucial baseline for future research and development in this area.
Data Presentation: Pharmacokinetics of Oral this compound®
The bioavailability of this compound®'s components has been characterized in human pharmacokinetic studies, primarily following the oral administration of capsules or tablets.[5][6] The data reveals a biphasic absorption pattern: low molecular weight constituents like catechin, caffeic acid, ferulic acid, and taxifolin are readily absorbed in the small intestine.[1][7] In contrast, the larger procyanidin oligomers and polymers pass to the large intestine, where they are metabolized by gut microbiota into smaller, absorbable compounds such as δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][8] This microbial metabolism is crucial for the overall bioactivity of this compound®.
The following table summarizes the key pharmacokinetic parameters for several major components and the primary metabolite of this compound® after a single oral dose of 300 mg in healthy volunteers.[5][9]
| Compound | Cmax (ng/mL) [Mean] | Tmax (hours) [Mean] | AUC [0-14h] (ng/mL × h) [Mean ± SD] | Terminal Half-life (t½) (hours) [Mean ± SD] |
| Caffeic Acid | 17.0 | 1.0 | - | 4.42 ± 2.47 |
| Ferulic Acid | 15.0 | 2.0 | - | 6.87 ± 3.83 |
| Taxifolin | 33.0 | 8.0 | - | 8.89 ± 2.81 |
| Catechin | ~100.0 | 4.0 | - | - |
| M1 (δ-(3,4-dihydroxy-phenyl)-γ-valerolactone) | ~3.6 | 10.0 | - | - |
Data sourced from a study by Grimm et al. (2006).[5][8] Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols: A Framework for Bioavailability Studies
Standardized protocols are essential for the accurate assessment and comparison of bioavailability. Based on published clinical trials, a typical experimental design for evaluating the pharmacokinetics of oral this compound® is outlined below.[5][6][10]
1. Study Design:
-
Type: Randomized, single-dose or multiple-dose, crossover, or parallel-group study.[5][10]
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of key this compound® components and metabolites in plasma.
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee, and all participants must provide written informed consent.
2. Participants:
-
Population: Healthy adult volunteers, typically non-smokers, within a specific age and BMI range.[6]
-
Dietary Control: Participants are usually required to abstain from polyphenol-rich foods and beverages for a specified period (e.g., 24-48 hours) before and during the study to minimize baseline levels of the compounds of interest.[9]
-
Exclusion Criteria: Individuals with a history of gastrointestinal diseases, allergies to the study product, or those taking medications that could interfere with the study outcomes are typically excluded.
3. Intervention:
-
Test Product: A standardized dose of this compound® (e.g., 200 mg or 300 mg) administered orally with a specified volume of water after an overnight fast.[5]
-
Control/Comparator: In comparative studies, a placebo or an alternative formulation would be administered under the same conditions.
4. Blood Sampling:
-
A catheter is typically inserted into a forearm vein for serial blood collection.
-
Blood samples are collected into heparinized or EDTA-containing tubes at predefined time points, for instance: pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 10, 12, and 14 hours post-dose.[5]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Analytical Methodology:
-
Sample Preparation: Plasma samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated metabolites, allowing for the measurement of total analyte concentrations.[5]
-
Quantification: The concentrations of this compound® constituents (catechin, taxifolin, ferulic acid, caffeic acid) and metabolites (M1) in plasma are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or electrochemical detection.[3][5]
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profiles of each analyte using non-compartmental analysis software.
Mandatory Visualizations
The following diagrams illustrate the metabolic journey of this compound®'s components and the typical workflow of a clinical study designed to assess its bioavailability.
Caption: Metabolic Pathway of this compound®.
Caption: Workflow for a this compound® Bioavailability Study.
Conclusion and Future Directions
The existing body of research provides a solid foundation for understanding the bioavailability of this compound® from standard oral formulations. The data consistently show that this compound®'s smaller polyphenolic components are absorbed relatively quickly, while its larger procyanidins undergo essential microbial metabolism in the colon to yield highly bioactive metabolites.[1][4]
However, there is a clear need for future research to explore how different delivery systems might enhance the bioavailability of this compound®'s constituents. Advanced formulations, such as liposomal, nano-particulate, or amorphous solid dispersions, could potentially increase the solubility and absorption of the less bioavailable procyanidins, possibly leading to altered metabolic profiles and enhanced efficacy. Direct, head-to-head comparative bioavailability studies are the necessary next step to scientifically validate the performance of such innovative delivery systems and to unlock the full therapeutic potential of this unique natural extract.
References
- 1. Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Facilitated Uptake of a Bioactive Metabolite of Maritime Pine Bark Extract (this compound) into Human Erythrocytes | PLOS One [journals.plos.org]
- 4. Frontiers | Review of the pharmacokinetics of French maritime pine bark extract (this compound®) in humans [frontiersin.org]
- 5. Single and multiple dose pharmacokinetics of maritime pine bark extract (this compound) after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Pine bark extract: nutrition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. This compound® French maritime pine bark extract in randomized, double-blind, placebo-controlled human clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of Pycnogenol®: A Comparative Guide to its Combination with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Pycnogenol®, an extract from the bark of the French maritime pine (Pinus pinaster), is a well-researched natural compound known for its potent antioxidant and anti-inflammatory properties. While its standalone benefits are extensively documented, emerging research highlights its synergistic effects when combined with other natural compounds, leading to enhanced therapeutic outcomes. This guide provides a comparative analysis of this compound®'s performance in combination with other natural agents, supported by available experimental data and methodologies.
I. Synergistic Antioxidant Effects: this compound® and Coenzyme Q10
A significant body of research points to the enhanced antioxidant capacity of this compound® when paired with Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant. This combination has shown particular promise in cardiovascular health.
Experimental Data Summary:
| Combination | Efficacy Metric | Result | Individual vs. Combination | Reference |
| This compound® + Coenzyme Q10 | Protection of blood lipids from oxidation | 53% protection | Less than 30% protection individually | [1] |
Experimental Protocol:
While a detailed, step-by-step experimental protocol for the lipid peroxidation study was not available in the reviewed literature, joint research from Showa Medical University in Tokyo and the State University of New York at Buffalo indicated the co-action of this compound® and CoQ10 in protecting blood lipids from oxidation.[1] The study highlighted that the combination of these two antioxidants provided significantly greater protection against lipid peroxidation than when each was used individually.[1]
Signaling Pathway: Synergistic Antioxidant Action
The synergistic antioxidant effect of this compound® and Coenzyme Q10 can be attributed to their complementary roles in cellular protection. This compound®, being water-soluble, scavenges free radicals in the aqueous phase, while the lipid-soluble CoQ10 protects cell membranes from oxidative damage. This compound® may also contribute to the regeneration of CoQ10, further enhancing its antioxidant activity.
II. Enhanced Immune Support: this compound®, Vitamin C, and Zinc
Clinical research has demonstrated that the combination of this compound®, Vitamin C, and Zinc can significantly reduce the duration and severity of the common cold, showcasing a synergistic effect on the immune system.
Experimental Data Summary:
| Combination | Efficacy Metric | Result | Control Group | Reference |
| 100mg this compound® + 200mg Vitamin C + 30mg Gluconate Zn per day | Duration of common cold symptoms | 4 days | 7 days | [2] |
Experimental Protocol:
A clinical study published in Otorinolaringologia evaluated the effects of this compound® alone and in combination with Vitamin C and Zinc on the symptoms of the common cold. The study involved two phases:
-
Phase 1: 73 healthy volunteers were monitored. At the first sign of a cold, one group received this compound® (50 mg twice daily) while the control group used over-the-counter (OTC) treatments.
-
Phase 2: 196 patients with colds were divided into three groups and received different supplement combinations for at least 5 days: this compound® + Vitamin C, this compound® + Zinc Gluconate, or this compound® + Vitamin C + Zinc Gluconate.[2]
The most significant results were observed in the group receiving the trio combination.[2] The synergistic effect is attributed to the fact that immune cells, such as leukocytes, require a substantial amount of Vitamin C to function optimally during an infection.[2] this compound® metabolites have been found to be present in leukocytes, suggesting a direct interaction and enhancement of their function.[2]
Experimental Workflow:
III. Cardiovascular Health and Plaque Stability: this compound® and Centella asiatica
A combination of this compound® and Centella asiatica (Gotu Kola) has shown significant promise in the management of atherosclerosis by reducing plaque progression and improving plaque stability.
Experimental Data Summary:
| Combination | Efficacy Metric | Result | Control Group | Reference |
| 100mg this compound® + 100mg Centella asiatica per day | Progression of arterial plaques | Significant reduction | Progression observed | [3] |
| 100mg this compound® + 100mg Centella asiatica per day | Cardiovascular events | Significantly lower incidence | Higher incidence | [3] |
Experimental Protocol:
A long-term study evaluated the effects of this compound® and Centella asiatica on the progression of asymptomatic atherosclerosis in subjects with existing carotid or femoral stenosing plaques.[3]
-
Participants: Subjects aged 45-60 with stenosing atherosclerotic plaques (50-60% occlusion).
-
Groups:
-
Group 1 (Control): Standard management (education, exercise, diet, lifestyle changes).
-
Group 2: Standard management + this compound® (100 mg/day).
-
Group 3: Standard management + this compound® (100 mg/day) + Centella asiatica (100 mg/day).
-
-
Duration: 4 years.
-
Assessment: Plaque progression was assessed using ultrasonic arterial scores, and the incidence of cardiovascular events was recorded. Oxidative stress was also measured.[3]
The study found that the combination of this compound® and Centella asiatica was most effective in reducing the progression of arterial plaques and the occurrence of clinical events, an effect associated with a reduction in oxidative stress.[3]
IV. Anti-Inflammatory Mechanism: Inhibition of NF-κB Signaling
A key mechanism underlying the therapeutic effects of this compound®, and likely its synergistic potential, is its ability to modulate inflammatory pathways. Research has shown that this compound® can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5][6][7]
Signaling Pathway: this compound's Inhibition of NF-κB Activation
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound® has been shown to interfere with this cascade, thereby reducing the inflammatory response.
V. Conclusion
The evidence presented in this guide strongly suggests that combining this compound® with other natural compounds can lead to synergistic effects, resulting in enhanced therapeutic benefits across a range of applications, from antioxidant and immune support to cardiovascular health. The ability of this compound® to modulate fundamental cellular processes, such as the NF-κB signaling pathway, likely underpins its capacity to act in concert with other bioactive molecules. For researchers and drug development professionals, these findings open promising avenues for the formulation of novel, multi-component therapies with improved efficacy and a favorable safety profile. Further research is warranted to fully elucidate the molecular mechanisms of these synergistic interactions and to explore additional combinations with other natural compounds.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. This compound® and Centella asiatica to prevent asymptomatic atherosclerosis progression in clinical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB activation and MMP-9 secretion by plasma of human volunteers after ingestion of maritime pine bark extract (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation | PLOS One [journals.plos.org]
- 6. This compound Attenuates the Release of Proinflammatory Cytokines and Expression of Perilipin 2 in Lipopolysaccharide-Stimulated Microglia in Part via Inhibition of NF-κB and AP-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
A Comparative Analysis of the Neuroprotective Effects of Pycnogenol® and Other Polyphenols
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neuroprotection has led to extensive research on various polyphenols. This guide provides a comparative benchmark of the neuroprotective effects of Pycnogenol®, a standardized extract of French maritime pine bark, against other well-researched polyphenols: resveratrol, curcumin, and epigallocatechin gallate (EGCG). The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of relevant signaling pathways to facilitate an objective comparison.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective efficacy of these polyphenols can be quantified through various metrics, including their antioxidant capacity, anti-inflammatory effects, and their ability to modulate specific neuronal signaling pathways. The tables below summarize key quantitative data from relevant studies.
Table 1: Antioxidant Capacity
| Polyphenol | Assay | Result | Reference |
| This compound® | ORAC | Significant increase in plasma ORAC | [1] |
| Reactive Oxygen Species | 50 mg/day reduced plasma ROS in smokers | [1] | |
| EGCG | DPPH | IC50: 222.1 µM | [2] |
| ABTS | TEAC: 1.59 mM TE/g | [2] | |
| FRAP | Higher than other catechins | [2] | |
| ORAC | TEAC: 8.2 mmol TEAC/mmol | [2] | |
| Resveratrol | Radical Scavenging | Effective scavenger of superoxide and hydroxyl radicals | [3] |
| Curcumin | Antioxidant Enzymes | Upregulates antioxidant gene expression | [4] |
Note: Direct comparison of antioxidant values is challenging due to variations in experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.
Table 2: Anti-Inflammatory Effects
| Polyphenol | Biomarker | Model | Effect | Reference |
| This compound® | IL-6, TNF-α | Traumatic Brain Injury (rat) | Significant reduction with 100 mg/kg treatment | [5] |
| Curcumin | NF-κB | RAW264.7 cells | IC50: 18 µM for NF-κB inhibition | [6] |
| TNF-α, IL-1β, IL-6 | LPS-induced neuroinflammation (mice) | 50 mg/kg pre-treatment reduced cytokine levels | [7] | |
| Resveratrol | IL-1β, TNF-α | Ischemic cortex | Suppressed expression | [3] |
| EGCG | Pro-inflammatory Cytokines | Microglial cells | Suppresses expression | [8] |
Table 3: Modulation of Neuronal Survival Pathways
| Polyphenol | Pathway | Model | Key Findings | Reference |
| This compound® | Synaptic Proteins | Traumatic Brain Injury (rat) | 5-10 mg/kg i.v. treatment spared pre- and post-synaptic proteins | [9][10] |
| Resveratrol | PI3K/Akt | U251 glioma cells | Downregulates PI3K/Akt/mTOR signaling | [11] |
| PI3K/Akt | Zearalenone-induced TM4 cells | Activates PI3K/Akt pathway to counteract oxidative stress | [4] | |
| EGCG | Apoptosis | Thrombin-induced neurons | 25 µM inhibited apoptosis by suppressing JNK phosphorylation | [12] |
| Apoptosis | Nitric oxide-induced PC12 cells | Attenuated apoptosis by scavenging ROS and regulating Bcl-2/Bax | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Traumatic Brain Injury (TBI) Model and Biomarker Analysis (for this compound®)
-
Animal Model: Young adult male Sprague-Dawley rats were subjected to a unilateral moderate cortical contusion using a pneumatic controlled cortical impact device.
-
Treatment: this compound® (1, 5, or 10 mg/kg) or vehicle was administered via a single intravenous injection at 15 minutes, 2 hours, or 4 hours post-injury.
-
Tissue Processing: At 96 hours post-TBI, the cortex and hippocampus were dissected.
-
Oxidative Stress Analysis: Thiobarbituric acid reactive substances (TBARS) were measured as an indicator of lipid peroxidation.
-
Protein Analysis: Levels of pre- and post-synaptic proteins (synapsin-I, synaptophysin, drebrin, PSD-95, and synapse-associated protein-97) were quantified using Western blot analysis.[9][14]
Antioxidant Capacity Assays (for EGCG)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of EGCG are added to a 96-well plate.
-
The DPPH solution is added to initiate the reaction.
-
After a 30-minute incubation in the dark, the absorbance is measured at 517 nm.
-
The IC50 value is calculated from the percentage of scavenging activity versus EGCG concentration.[15]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is pre-formed by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Diluted EGCG samples are mixed with the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
Antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
-
NF-κB Inhibition Assay (for Curcumin)
-
Cell Culture: RAW264.7 macrophage cells stably transfected with an NF-κB luciferase reporter construct are used.
-
Treatment: Cells are pre-treated with varying concentrations of curcumin for 1 hour.
-
Stimulation: NF-κB activation is induced by adding lipopolysaccharide (LPS).
-
Analysis: Luciferase activity is measured to quantify NF-κB activation. The IC50 value for NF-κB inhibition is then determined.[6]
PI3K/Akt Signaling Pathway Analysis (for Resveratrol)
-
Cell Culture: Human U251 glioma cells are cultured in appropriate media.
-
Treatment: Cells are treated with resveratrol, a PI3K inhibitor (LY294002), or an Akt inhibitor (SH-6).
-
Apoptosis Assays: Apoptosis is assessed by measuring caspase-3 activation and lactate dehydrogenase (LDH) release.
-
Western Blot Analysis: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway are determined by Western blotting using specific antibodies.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these polyphenols.
Caption: Overview of the primary neuroprotective mechanisms of the compared polyphenols.
Caption: A generalized experimental workflow for in vivo neuroprotection studies.
Caption: Resveratrol-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by Curcumin.
References
- 1. Assessing the Efficacy and Mechanisms of this compound® on Cognitive Aging From In Vitro Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin Prevents Acute Neuroinflammation and Long-Term Memory Impairment Induced by Systemic Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin 3-gallate-induced neuroprotection in neurodegenerative diseases: molecular mechanisms and clinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose- and Time-Dependent Neuroprotective Effects of this compound® following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protective role of (−)-epigallocatechin-3-gallate in thrombin-induced neuronal cell apoptosis and JNK-MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Nitric Oxide-induced Neuronal Apoptosis in PC12 Cells by Epigallocatechin Gallate [kjpp.net]
- 14. Dose- and time-dependent neuroprotective effects of this compound following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Pycnogenol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Pycnogenol, a proprietary extract of French maritime pine bark (Pinus pinaster). While this compound is generally recognized as safe (GRAS) for human consumption, adherence to proper laboratory procedures is essential to ensure personnel safety and maintain product integrity.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent inhalation of the fine powder and to avoid skin and eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from airborne powder. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling large quantities or when there is a risk of aerosolization to prevent inhalation of fine particles. |
Handling Procedures
This compound is a red to brown, fine powder.[2] All handling should be performed by qualified personnel trained in laboratory procedures.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and free of contaminants. Designate a specific area for weighing and handling this compound powder.
-
Weighing:
-
Use a calibrated analytical balance within a fume hood or a ventilated enclosure to minimize the dispersion of airborne powder.
-
Use appropriate weighing papers or containers.
-
Carefully transfer the desired amount of this compound powder, avoiding sudden movements that could create dust clouds.
-
-
Solubilization (if applicable):
-
This compound is water-soluble.[3]
-
When preparing solutions, add the powder to the solvent slowly while stirring to prevent clumping and splashing.
-
-
Cleaning:
-
Clean all spills immediately. For dry spills, gently sweep or vacuum the powder. Avoid using compressed air, which can disperse the powder.
-
Wipe down the work surface and equipment with a damp cloth after handling is complete.
-
Storage
Proper storage is critical to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation |
| Short-term | Room temperature.[2] |
| Long-term | 4°C.[2] |
| Container | Tightly sealed, original container. |
| Environment | Cool, dry place, protected from light and moisture.[4] |
Disposal Plan
Improper disposal of this compound can pose a risk to the environment. Do not flush unused this compound down the toilet or drain.[5][6]
Step-by-Step Disposal Protocol:
-
Deactivation (for waste powder):
-
Containment:
-
Disposal:
-
Dispose of the sealed container in the regular solid waste stream (household trash).[5]
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.
-
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound powder.
References
- 1. pharmanord.eu [pharmanord.eu]
- 2. usbio.net [usbio.net]
- 3. CAS 174882-69-0: this compound | CymitQuimica [cymitquimica.com]
- 4. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. athensservices-2bin.recyclist.co [athensservices-2bin.recyclist.co]
- 7. wedoprivatelabel.com [wedoprivatelabel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
